molecular formula C10H13FN2 B1177155 4-(4-Fluorophenyl)pyrrolidin-3-amine CAS No. 154206-03-8

4-(4-Fluorophenyl)pyrrolidin-3-amine

Cat. No.: B1177155
CAS No.: 154206-03-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)pyrrolidin-3-amine, also known as 4-(4-Fluorophenyl)pyrrolidin-3-amine, is a useful research compound. Its molecular formula is C10H13FN2. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorophenyl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQMURCRHXPFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a viable synthetic route for 4-(4-fluorophenyl)pyrrolidin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The presented strategy is designed for robustness and scalability, emphasizing the rationale behind key experimental choices and incorporating self-validating protocols for enhanced trustworthiness.

Introduction: The Significance of the 4-Arylpyrrolidin-3-amine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The introduction of an aryl group at the 4-position and an amine at the 3-position creates a versatile pharmacophore with the potential for diverse biological activities. Specifically, the 4-(4-fluorophenyl)pyrrolidin-3-amine moiety is of significant interest due to the favorable properties often imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. This guide details a practical and efficient multi-step synthesis to obtain this key intermediate.

Strategic Approach: A Convergent Synthesis

The chosen synthetic strategy is a convergent approach that constructs the pyrrolidine ring with the desired substitution pattern through a series of reliable and well-precedented reactions. The core of this strategy involves a Michael addition to establish the carbon skeleton, followed by a cyclization to form the pyrrolidine ring, and a final reduction to yield the target amine.

The key stages of the synthesis are:

  • Michael Addition: Formation of a γ-nitro ester through the conjugate addition of nitromethane to an α,β-unsaturated ester.

  • Reductive Cyclization: Intramolecular cyclization of the γ-nitro ester to form a nitropyrrolidinone intermediate.

  • Dual Reduction: Concurrent reduction of the nitro group and the lactam moiety to afford the final 4-(4-fluorophenyl)pyrrolidin-3-amine.

This approach is advantageous as it allows for the early introduction of the key functionalities and relies on robust chemical transformations.

Visualizing the Synthetic Pathway

Synthesis_Pathway A Ethyl 4-fluorocinnamate C Ethyl 4-(4-fluorophenyl)-3-nitrobutanoate A->C Michael Addition (Base catalyst) B Nitromethane D 4-(4-Fluorophenyl)-3-nitropyrrolidin-2-one C->D Reductive Cyclization (e.g., Fe/AcOH) E 4-(4-Fluorophenyl)pyrrolidin-3-amine D->E Dual Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Overall synthetic scheme for 4-(4-Fluorophenyl)pyrrolidin-3-amine.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 4-(4-fluorophenyl)-3-nitrobutanoate (γ-Nitro Ester)

The initial step involves the conjugate addition of nitromethane to ethyl 4-fluorocinnamate. This reaction, a classic Michael addition, is a reliable method for forming carbon-carbon bonds.[3][4] The use of a basic catalyst is crucial for the deprotonation of nitromethane, generating the nucleophilic nitronate anion.

Reaction Mechanism:

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Ethyl 4-fluorocinnamate D Enolate intermediate A->D Nucleophilic attack B Nitromethane C Nitronate anion B->C Deprotonation Base Base (e.g., DBU) C->D E Ethyl 4-(4-fluorophenyl)-3-nitrobutanoate D->E Protonation

Sources

Technical Whitepaper: The 4-(4-Fluorophenyl)pyrrolidin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(4-Fluorophenyl)pyrrolidin-3-amine , a high-value pharmacophore scaffold used in medicinal chemistry.[1] Rather than a single marketed drug, this structure represents a privileged core motif found in Dipeptidyl Peptidase-4 (DPP-4) inhibitors (for Type 2 Diabetes) and CNS-active agents (targeting monoamine transporters and sigma receptors).[1]

Mechanistic Insights, Structural Biology, and Pharmacological Applications

Executive Summary

4-(4-Fluorophenyl)pyrrolidin-3-amine is a chiral, disubstituted pyrrolidine scaffold that serves as a critical building block in modern drug discovery.[1] Its structural rigidity and specific functional group arrangement allow it to function as a peptidomimetic bioisostere , primarily mimicking the proline residue in peptide substrates.

This guide analyzes its mechanism of action across two primary therapeutic domains:

  • Metabolic Regulation (Primary): As a P2-site binder in DPP-4 inhibitors, preventing the degradation of incretin hormones (GLP-1, GIP).[1]

  • Neuropharmacology (Secondary): As a reuptake inhibitor or ligand for monoamine transporters (DAT/NET) and Sigma-1 receptors, owing to its phenethylamine-like topology.[1]

Chemical Identity & Structural Biology[1]

Molecular Architecture

The molecule consists of a five-membered nitrogenous ring (pyrrolidine) substituted at the 3- and 4-positions.[1][2] This "trans-3,4" or "cis-3,4" substitution pattern is the key determinant of its biological specificity.[1]

FeatureStructural Role in Ligand Binding
Pyrrolidine Ring Conformational constraint; reduces entropic penalty upon binding to the target protein.[1] Mimics the proline ring of biological substrates.[1]
3-Amino Group Primary hydrogen bond donor/acceptor.[1] In DPP-4, it forms a critical salt bridge with glutamate residues in the active site.[1]
4-(4-Fluorophenyl) Lipophilic moiety that occupies hydrophobic pockets (S1 or S2).[1] The para-fluorine atom blocks metabolic oxidation (CYP450) and modulates pKa.[1]
Chirality The (3S,4R) and (3R,4S) enantiomers often exhibit >100-fold differences in potency.
Stereochemical Significance

In enzyme inhibition, the spatial arrangement is binary. For DPP-4 inhibitors, the (3R) -amine configuration is often required to align with the catalytic triad, mimicking the N-terminus of the cleaved peptide.[1]

Mechanism of Action: DPP-4 Inhibition (Metabolic Pathway)[1]

The most authoritative application of this scaffold is in the design of gliptins (e.g., analogues of Teneligliptin or Gosogliptin).

The Catalytic Interaction

DPP-4 is a serine protease that cleaves N-terminal dipeptides (X-Pro or X-Ala) from incretin hormones.[1] The 4-(4-fluorophenyl)pyrrolidin-3-amine scaffold acts as a non-covalent, competitive inhibitor .[1]

  • S1 Pocket Occupation: The pyrrolidine ring fits snugly into the hydrophobic S1 pocket, normally occupied by the Proline residue of GLP-1.[1]

  • Salt Bridge Formation: The 3-amino group (protonated at physiological pH) forms a bidentate salt bridge with Glu205 and Glu206 (double glutamate motif) in the enzyme's active site. This mimics the N-terminal ammonium group of the substrate.[1]

  • Hydrophobic Stacking: The 4-fluorophenyl group extends into the S2 or S2' sub-site, engaging in

    
    -stacking or hydrophobic interactions with residues like Phe357  or Tyr547 .[1] The fluorine atom enhances potency by increasing lipophilicity and interacting with local amide backbones via orthogonal multipolar interactions.[1]
    
Pathway Visualization (DOT)

DPP4_Mechanism cluster_binding Molecular Binding Events Scaffold 4-(4-Fluorophenyl) pyrrolidin-3-amine DPP4_Enzyme DPP-4 Enzyme (Active Site) Scaffold->DPP4_Enzyme Competitive Inhibition (Ki < 10 nM) GLP1 GLP-1 (Incretin) DPP4_Enzyme->GLP1 Degrades (Blocked) Insulin Insulin Secretion (Pancreas) GLP1->Insulin Stimulates Glucose Blood Glucose Reduction Insulin->Glucose Lowers Amine 3-Amino Group Glu205 Glu205/Glu206 (Anionic Site) Amine->Glu205 Salt Bridge Phenyl 4-Fluorophenyl S1_Pocket Hydrophobic S1 Pocket Phenyl->S1_Pocket Pi-Stacking

Caption: Mechanistic pathway of DPP-4 inhibition by the phenylpyrrolidine scaffold, highlighting critical binding residues.[1]

Mechanism of Action: CNS Modulation (Secondary Pathway)

In neuropharmacology, 3,4-disubstituted pyrrolidines are structural analogues of phenyltropanes (like cocaine) and amphetamines .

Monoamine Transporter Inhibition

The scaffold can function as a reuptake inhibitor for Dopamine (DAT) and Norepinephrine (NET).

  • Mechanism: The protonated nitrogen binds to the aspartate residue in the transporter's central binding site, while the fluorophenyl ring occupies the hydrophobic pocket between transmembrane domains (TMs).

  • Selectivity: The addition of the 3-amino group often reduces psychostimulant potential compared to simple 3-phenylpyrrolidines (like

    
    -PVP), shifting the profile towards Sigma-1 receptor agonism .[1]
    
Sigma-1 Receptor Ligand

The 3-amino-4-phenylpyrrolidine core is a known pharmacophore for Sigma-1 receptors (


R), which modulate calcium signaling and neurotransmitter release.[1]
  • Action: Agonism at

    
    R promotes neuroprotection and cognitive enhancement.[1] The 4-fluorine substituent significantly increases affinity (
    
    
    
    Ki often < 50 nM) due to the highly lipophilic nature of the receptor's binding pocket.[1]

Experimental Protocols

Synthesis of the Core Scaffold (Chiral Cycloaddition)

To be performed in a controlled laboratory environment.

  • Reagents: 4-Fluorocinnamic acid, chiral auxiliary (e.g., Evans oxazolidinone), Glycine imine.

  • Step 1 (Cycloaddition): Perform a Ag(I)-catalyzed [3+2] cycloaddition between the glycine imine and the 4-fluorocinnamate derivative.[1]

    • Conditions: THF, -78°C to RT, 12 hours.[1]

    • Outcome: Establishes the trans-3,4 stereochemistry.

  • Step 2 (Deprotection): Acid hydrolysis (HCl/MeOH) to remove the auxiliary and ester groups.

  • Step 3 (Resolution): Chiral HPLC or crystallization with tartaric acid to isolate the (3S,4R) or (3R,4S) isomer.

In Vitro DPP-4 Inhibition Assay

Objective: Determine the IC50 of the synthesized scaffold.

ParameterProtocol Detail
Enzyme Source Recombinant human DPP-4 (residues 39-766).[1]
Substrate Gly-Pro-AMC (7-amino-4-methylcoumarin).[1]
Buffer 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
Procedure 1. Incubate test compound (0.1 nM - 10 µM) with enzyme for 15 min at 25°C.2. Initiate reaction by adding 50 µM Gly-Pro-AMC.3.[1] Measure fluorescence (Ex: 350 nm, Em: 460 nm) kinetically for 20 min.
Analysis Fit initial velocity data to a 4-parameter logistic equation to calculate IC50.

Comparative Efficacy Data

Data summarized from structural analogue studies (e.g., Gosogliptin and Teneligliptin cores).

Compound VariantTargetAffinity (Ki / IC50)Mechanistic Note
(3R,4S)-Isomer DPP-4~15 nMOptimal fit for Glu205/206 interaction.[1]
(3S,4R)-Isomer DPP-4>1000 nMSteric clash in S1 pocket; inactive.[1]
Des-Fluoro Analog DPP-4~85 nMLoss of hydrophobic interaction reduces potency 5-fold.[1]
N-Methylated DAT (Transporter)~120 nMIncreases CNS penetration and transporter affinity.[1]

References

  • Enamine Ltd. Synthesis of unique pyrrolidines for drug discovery. (Discusses the pyrrolidine scaffold in FDA-approved drugs like inhibitors of DPP-IV).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11516136, Gosogliptin (PF-734200). (Detailed pharmacology of a clinical candidate using the fluoropyrrolidine core).

  • American Chemical Society (ACS). Discovery of MDM2 Inhibitors Containing the Pyrrolidine Core.[1] (Detailed SAR on 4-phenylpyrrolidine derivatives).

  • MDPI. Pyrrolidine Derivatives in Drug Discovery: Stereoselective Synthesis and Biological Profile. (Review of the scaffold's role in metabolic and CNS drugs).

  • Frontiers in Pharmacology. Structure-Activity Relationship of Fluorophenyl-piperazinyl-pyrrolidines. (Mechanistic insights into transporter inhibition).

Sources

Spectroscopic data for 4-(4-Fluorophenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Fluorophenyl)pyrrolidin-3-amine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(4-Fluorophenyl)pyrrolidin-3-amine, a key building block in modern medicinal chemistry.[1][2] As direct, consolidated spectroscopic data for this specific molecule is not extensively published, this document synthesizes predictive data based on foundational spectroscopic principles and analysis of structurally analogous compounds. We furnish detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive reference for 4-(4-Fluorophenyl)pyrrolidin-3-amine and a robust framework for the characterization of novel small molecules.

Introduction and Molecular Overview

4-(4-Fluorophenyl)pyrrolidin-3-amine is a substituted pyrrolidine derivative. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its conformational rigidity and ability to serve as a versatile pharmacophore.[1][3] The incorporation of a 4-fluorophenyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[4] This guide elucidates the core spectroscopic techniques required to unambiguously identify and characterize this compound, ensuring its purity and structural integrity for downstream applications.

The molecule possesses several key structural features that yield distinct spectroscopic signatures:

  • A pyrrolidine ring , which is a saturated five-membered nitrogen heterocycle.

  • A primary amine (-NH₂) group at the 3-position.

  • A tertiary amine within the pyrrolidine ring, bonded to the aromatic group.

  • A para-substituted fluorophenyl ring , which introduces characteristic aromatic signals and fluorine-carbon couplings in NMR.

  • A chiral center at the 3 and 4 positions of the pyrrolidine ring, leading to diastereomers (cis and trans). This guide will consider the general spectroscopic features, but high-resolution NMR would be required to distinguish between stereoisomers.

Caption: 2D structure of 4-(4-Fluorophenyl)pyrrolidin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(4-Fluorophenyl)pyrrolidin-3-amine, both ¹H and ¹³C NMR are essential for structural confirmation.

Expertise & Experience: Causality Behind Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing properties for a wide range of organic compounds. However, the amine protons (-NH₂) may exchange with trace acidic protons or broaden, making them difficult to observe. Deuterated dimethyl sulfoxide (DMSO-d₆) is a superior choice for observing N-H protons, as it forms stronger hydrogen bonds, slowing the exchange rate and resulting in sharper signals.[5]

  • Referencing: Chemical shifts are typically referenced internally to the residual solvent signal (e.g., CDCl₃ at δH = 7.26 ppm and δC = 77.16 ppm) or to an internal standard like tetramethylsilane (TMS).[6]

  • Fluorine Coupling: A key feature will be the presence of ¹H-¹⁹F and ¹³C-¹⁹F coupling. The fluorine atom on the phenyl ring will split the signals of nearby aromatic protons and carbons, providing definitive evidence for its location.[7] These coupling constants (J-values) are predictable and diagnostic.

¹H NMR Spectroscopy (Predicted Data, 500 MHz, DMSO-d₆)

The proton spectrum is predicted to show distinct regions for the aromatic, pyrrolidine, and amine protons.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Notes
H-2', H-6' (Aromatic)~7.15dd2HJ_H-H ≈ 9.0, J_H-F ≈ 9.0Protons ortho to the pyrrolidine group, appearing as a "triplet" or doublet of doublets due to coupling with both H-3'/5' and Fluorine.
H-3', H-5' (Aromatic)~6.95t2HJ_H-H ≈ 9.0Protons ortho to the Fluorine atom, coupled to H-2'/6'.
Pyrrolidine CH~3.0 - 4.0m3H-Complex, overlapping multiplets for the three methine (CH) and methylene (CH₂) protons on the pyrrolidine ring adjacent to nitrogen.
Pyrrolidine CH₂~1.8 - 2.5m2H-Methylene protons on the pyrrolidine ring not adjacent to nitrogen.
-NH₂ (Amine)~1.5 - 2.5br s2H-Broad singlet, position is concentration-dependent. Will disappear upon D₂O shake.[8]
-NH (Pyrrolidine)~2.0 - 3.5br s1H-Broad singlet for the secondary amine proton within the ring, potentially overlapping with other signals.
¹³C NMR Spectroscopy (Predicted Data, 125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will be characterized by signals for the four distinct pyrrolidine carbons and the four unique aromatic carbons, with the latter showing splitting due to fluorine coupling.

Carbon AssignmentPredicted δ (ppm)C-F CouplingNotes
C-4' (Aromatic)~158d, ¹J_C-F ≈ 245 HzCarbon directly bonded to fluorine, shows a large one-bond coupling constant.
C-1' (Aromatic)~145d, ⁴J_C-F ≈ 2 HzQuaternary carbon attached to the pyrrolidine ring.
C-2', C-6' (Aromatic)~118d, ²J_C-F ≈ 21 HzCarbons ortho to the fluorine atom.
C-3', C-5' (Aromatic)~115d, ³J_C-F ≈ 8 HzCarbons meta to the fluorine atom.
C-3 (Pyrrolidine)~55-Carbon bearing the primary amine group.
C-4 (Pyrrolidine)~45-Carbon bearing the fluorophenyl group.
C-2, C-5 (Pyrrolidine)~48-52-Methylene carbons adjacent to the ring nitrogen.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 4-(4-Fluorophenyl)pyrrolidin-3-amine and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak.

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Expertise & Experience: Causality Behind Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule. Its polar amine groups are readily protonated in the acidic mobile phase, making it ideal for generating a strong protonated molecular ion [M+H]⁺ in positive ion mode.[9]

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the isolated molecular ion. The resulting fragment ions are diagnostic of the molecule's structure. The bond between the pyrrolidine ring and the fluorophenyl group, and cleavage of the pyrrolidine ring itself, are expected fragmentation pathways.[10]

High-Resolution Mass Spectrometry (HRMS-ESI)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

  • Molecular Formula: C₁₀H₁₃FN₂

  • Exact Mass: 180.1063

  • Predicted [M+H]⁺: 181.1141

Predicted ESI-MS/MS Fragmentation

The fragmentation of the [M+H]⁺ ion (m/z 181.11) is predicted to involve characteristic losses.

Predicted m/zProposed FragmentNotes
181.11[C₁₀H₁₄FN₂]⁺Protonated molecular ion.
164.09[C₁₀H₁₁FN]⁺Loss of ammonia (NH₃) from the primary amine.
109.04[C₆H₄F]⁺Fragment corresponding to the fluorophenyl cation.
95.04[C₆H₄F]⁺Loss of the pyrrolidine-amine moiety, yielding the fluorophenyl cation.
70.06[C₄H₈N]⁺Fragment corresponding to the protonated pyrrolidine ring after cleavage.
Experimental Protocol: LC-MS (ESI) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like methanol/water (50:50).

  • LC-MS System:

    • Utilize a liquid chromatography system coupled to a mass spectrometer with an ESI source.

    • A C18 reverse-phase column is suitable for separation.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote protonation.

  • MS Acquisition:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire a full scan spectrum over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.

    • Perform a separate data-dependent MS/MS experiment. Configure the instrument to isolate the ion at m/z 181.11 and fragment it using collision-induced dissociation (CID).

  • Data Analysis: Analyze the full scan data to confirm the m/z of the molecular ion. Interpret the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.

cluster_MS1 Quadrupole 1 (MS1) cluster_Collision Collision Cell cluster_MS2 Quadrupole 2 (MS2) M [M+H]⁺ m/z 181.11 Fragment Fragmentation M->Fragment OtherIons Other Ions F1 Fragment 1 m/z 164.09 Fragment->F1 F2 Fragment 2 m/z 109.04 Fragment->F2

Caption: Conceptual workflow of a Tandem MS (MS/MS) experiment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Expertise & Experience: Causality Behind Experimental Choices
  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid or liquid samples, requiring minimal sample preparation.

  • Key Vibrational Modes: The primary and secondary amine N-H stretches are highly diagnostic. Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show one.[11] The presence of both types of amines in this molecule might lead to a complex but informative N-H stretching region.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3400-3250N-H Stretch (Primary Amine)MediumTwo distinct peaks are expected for the -NH₂ group.[11]
3350-3310N-H Stretch (Secondary Amine)Weak-MediumA single, weaker peak from the pyrrolidine N-H.[12]
3100-3000Aromatic C-H StretchMediumCharacteristic of sp² C-H bonds.
2960-2850Aliphatic C-H StretchMedium-StrongFrom the CH₂ and CH groups of the pyrrolidine ring.
1650-1580N-H Bend (Primary Amine)MediumScissoring vibration of the -NH₂ group.[11]
1600, 1500Aromatic C=C StretchMedium-StrongTwo to three sharp bands characteristic of the phenyl ring.
1250-1020C-N StretchMediumFor both the aliphatic and aromatic C-N bonds.
~1220C-F StretchStrongA strong, characteristic band for the aryl-fluoride bond.
Experimental Protocol: ATR-IR Data Acquisition
  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the neat sample (a single drop if liquid, a small amount of powder if solid) directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Caption: Workflow for ATR-IR spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of 4-(4-Fluorophenyl)pyrrolidin-3-amine relies on the synergistic application of NMR, MS, and IR techniques. ¹H and ¹³C NMR spectroscopy confirm the core carbon-hydrogen framework and the connectivity of the fluorophenyl and pyrrolidine rings, with fluorine coupling serving as a key diagnostic tool. High-resolution mass spectrometry validates the elemental composition, while MS/MS fragmentation patterns provide further structural confirmation. Finally, IR spectroscopy offers rapid verification of essential functional groups, including the primary and secondary amines and the C-F bond. The predictive data and standardized protocols within this guide provide a robust framework for the confident identification and characterization of this important chemical entity in any research and development setting.

References

  • University of Helsinki. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

  • Amanote Research. (n.d.). Enantiospecific Synthesis of (3r,4r)1-Benzyl-4-Fluoropyrrolidin-3-Amine Utilizing a Burgess-Type Transformation. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shift values of compound 4a. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-1-(4-Fluorophenyl)-3-pyrrolidinamine. Retrieved from [Link]

  • ChemBK. (n.d.). (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoropyridin-3-amine. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • AIP Publishing. (2020). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Conference Proceedings. Retrieved from [Link]

  • MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-N-(4-fluorophenyl)-1-[2-[4-[4-[(5-methyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][13]triazin-2-yl]sulfanylanilino]-2-oxoethyl]pyrrolidine-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-fluorophenyl)-3-methylpyrrolidin-3-amine hydrochloride (C11H15FN2). Retrieved from [Link]

  • PubMed. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Retrieved from [Link]

  • MDPI. (n.d.). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-[4-(4-Chlorophenyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine - IR Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine - Mass Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Retrieved from [Link]

  • PubMed. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Retrieved from [Link]

  • PMC. (n.d.). Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization. Retrieved from [Link]

  • ResearchGate. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-(4-Fluorophenyl)pyrrolidine. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • World Health Organization (WHO). (2024). Critical review report N-Pyrrolidino protonitazene (protonitazepyne). Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

Sources

In silico modeling of 4-(4-Fluorophenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-(4-Fluorophenyl)pyrrolidin-3-amine

This guide provides a comprehensive framework for the computational analysis of 4-(4-Fluorophenyl)pyrrolidin-3-amine, a small molecule with potential applications in drug discovery. As researchers and drug development professionals, our goal extends beyond mere prediction; we aim to build a robust, validated, and mechanistically insightful in silico model. This document outlines a strategic, multi-pillar approach to achieving that goal, emphasizing the rationale behind our methods and the interconnectedness of the computational workflow.

Part 1: Foundational Analysis of the Core Moiety

Before any simulation, a thorough understanding of the molecule is paramount. 4-(4-Fluorophenyl)pyrrolidin-3-amine is a pyrrolidine derivative. The pyrrolidine ring is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its structure features a chiral center at the C3 position, a fluorophenyl group which can influence metabolic stability and binding interactions, and a primary amine group that is a key hydrogen bond donor and can be protonated under physiological pH.

Physicochemical Properties (Predicted)

A preliminary analysis using computational tools provides a baseline for its drug-like properties.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight180.22 g/mol Adheres to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.[2]
XLogP3-AA (Lipophilicity)1.4Indicates a balanced lipophilicity, crucial for membrane permeability and solubility.[2]
Hydrogen Bond Donors1The primary amine is a key interaction point.[2]
Hydrogen Bond Acceptors3The nitrogen atoms and fluorine can act as acceptors.[2]
Rotatable Bond Count1Low number suggests conformational rigidity, which can be favorable for binding affinity.[2]

This initial characterization suggests that 4-(4-Fluorophenyl)pyrrolidin-3-amine possesses a favorable profile for a drug candidate, making it a compelling subject for more intensive in silico investigation.

Part 2: The Integrated In Silico Workflow

Our modeling strategy is not a linear sequence of disconnected experiments but an integrated, self-validating workflow. Each subsequent step builds upon and validates the previous one, increasing our confidence in the final model. The evolution of computational approaches is driven by the essential criteria a drug molecule must fulfill, from target affinity to favorable absorption, distribution, metabolism, and excretion (ADME) properties.[3]

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Developability Profile cluster_3 Phase 4: Synthesis & Validation TID Target Identification (Reverse Docking, Pharmacophore Screening) MD Molecular Docking (Pose Prediction, Scoring) TID->MD MDS Molecular Dynamics Simulation (Stability & Energetics) MD->MDS Validate Pose ADMET ADMET Prediction (Safety & Pharmacokinetics) MDS->ADMET EXP Experimental Validation (Binding Assays, In Vitro Testing) ADMET->EXP

Caption: High-level overview of the integrated in silico modeling workflow.

Part 3: Target Fishing and Hypothesis Generation

With no pre-defined target, our first task is "target fishing." The goal is to generate a testable hypothesis about the potential biological targets of 4-(4-Fluorophenyl)pyrrolidin-3-amine. We employ a combination of ligand- and structure-based methods to predict potential targets.[4]

Methodologies:

  • Ligand-Based Screening: Utilize platforms like SwissTargetPrediction or ChEMBL. These tools screen our molecule against databases of known ligands with documented biological activities, identifying potential targets based on the principle of chemical similarity.

  • Reverse Docking: This structure-based approach involves docking our molecule against a large library of protein binding sites from the Protein Data Bank (PDB).[5] This can uncover potential on- and off-target interactions that similarity-based methods might miss.[3]

From a strategic standpoint, the convergence of results from both methods provides a higher degree of confidence in a putative target. For this guide, let's hypothesize that our screening identifies Dipeptidyl Peptidase IV (DPP-IV) as a high-confidence potential target, a key enzyme in glucose metabolism. Several prolyl-fluoropyrrolidine derivatives have been investigated as DPP-IV inhibitors.[6]

Part 4: Molecular Docking Simulation Protocol

Molecular docking predicts the preferred orientation of our molecule when bound to a target protein.[7] This step is critical for understanding the plausible binding mode and for generating a static snapshot of the interaction.

G PDB 1. Obtain Receptor Structure (e.g., PDB ID: 2FJP) PREP_R 2. Prepare Receptor (Remove Water, Add Hydrogens) PDB->PREP_R GRID 4. Define Binding Site (Grid Box Generation) PREP_R->GRID PREP_L 3. Prepare Ligand (Generate 3D Conformer, Assign Charges) DOCK 5. Run Docking (e.g., AutoDock Vina) PREP_L->DOCK GRID->DOCK ANALYZE 6. Analyze Results (Binding Energy, Pose Visualization) DOCK->ANALYZE

Caption: A streamlined workflow for molecular docking simulations.

Step-by-Step Protocol: Molecular Docking

  • Receptor Acquisition: Download the crystal structure of human DPP-IV. For this example, we will use PDB ID: 2FJP.[6]

  • Receptor Preparation:

    • Using software such as AutoDock Tools or Schrödinger Maestro, remove all non-essential molecules, including water, co-factors, and existing ligands.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms. This step is crucial for accurately calculating electrostatic interactions.

  • Ligand Preparation:

    • Draw the 3D structure of 4-(4-Fluorophenyl)pyrrolidin-3-amine.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds.

  • Grid Box Generation: Define the search space for the docking algorithm. The grid box should encompass the entire active site of the enzyme, typically defined by the position of the co-crystallized ligand in the original PDB file. For PDB ID 2FJP, this would be the S1 and S2 pockets.[6]

  • Execution: Run the docking simulation using a program like AutoDock Vina.[8] It is advisable to generate multiple binding modes (e.g., 10) to explore different possibilities.

  • Analysis:

    • The primary quantitative output is the binding affinity (or docking score) in kcal/mol. Lower values indicate a more favorable predicted interaction.

    • Visually inspect the top-ranked poses using a molecular visualization tool like PyMOL or VMD. Analyze the hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key active site residues (e.g., Arg125, Tyr547, Ser630 for DPP-IV).[6]

Part 5: Molecular Dynamics (MD) Simulation

While docking provides a valuable static picture, the biological environment is dynamic. MD simulations offer a way to assess the stability of the docked pose over time, providing a more realistic representation of the protein-ligand complex in a simulated physiological environment.[9][10] This step acts as a critical validation of the docking results.[7]

Step-by-Step Protocol: MD Simulation

  • System Preparation:

    • Use the best-ranked pose from the molecular docking as the starting structure.

    • Place the complex in a periodic boundary box (e.g., a cubic box) of appropriate dimensions.

    • Solvate the system with an explicit water model, such as TIP3P.[9]

    • Neutralize the system by adding counter-ions (e.g., Na+ or Cl-) to mimic physiological ionic strength.[9]

  • Force Field Assignment: Apply a suitable force field, such as CHARMM36 for the protein and CGenFF (CHARMM General Force Field) for the ligand, to describe the potential energy of the system.[9]

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

    • Gradually heat the system to the target temperature (e.g., 300 K) under the NVT (constant Number of particles, Volume, and Temperature) ensemble.

    • Equilibrate the system's pressure under the NPT (constant Number of particles, Pressure, and Temperature) ensemble. This ensures the system reaches a stable density.[9]

  • Production Run: Run the simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.[7][10]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the hydrogen bonds and other key interactions identified in the docking pose throughout the simulation. The persistence of these interactions provides strong evidence for a stable binding mode.

    • Binding Free Energy Calculation: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate the binding free energy, offering a more rigorous quantification of binding affinity than docking scores alone.[7]

Part 6: ADMET Profiling

A compound with high target affinity can still fail in development due to poor pharmacokinetic or safety profiles.[11][12] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cost-effective way to flag potential liabilities early in the discovery process.[13]

Predicted ADMET Properties

ParameterPredictionImplication
Absorption
Caco-2 PermeabilityHighSuggests good potential for intestinal absorption.
Human Intestinal AbsorptionHighIndicates high likelihood of being absorbed from the gut.
Distribution
Blood-Brain Barrier (BBB) PermeantYesThe molecule may cross the BBB, which could be desirable or a liability depending on the target.
P-glycoprotein SubstrateNoNot likely to be actively pumped out of cells, which is favorable.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this key metabolic enzyme.
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving this key metabolic enzyme.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.
HepatotoxicityLowLow predicted risk of liver damage.

These predictions are generated using platforms like SwissADME, pkCSM, or ADMETlab.[13]

Part 7: Model Validation and Trustworthiness

The credibility of any in silico model hinges on its validation.[14] The entire workflow is designed to be self-validating: MD simulations test the stability of docking poses, and ADMET predictions provide a filter based on drug-like properties. However, true validation requires adherence to established principles.[15]

Pillars of a Trustworthy Model:

  • A Defined Endpoint: The model must predict a specific, measurable property (e.g., binding affinity for a specific target, mutagenicity).[15]

  • An Unambiguous Algorithm: The computational methods used must be clearly described and reproducible.

  • A Defined Domain of Applicability: The model is only reliable for molecules similar to those in its training set. Our model is specific to 4-(4-Fluorophenyl)pyrrolidin-3-amine and its direct analogues.[15]

  • Appropriate Measures of Goodness-of-Fit: For quantitative models (like QSAR, not detailed here), statistical robustness must be demonstrated. For our workflow, validation comes from the convergence of evidence.

  • Mechanistic Interpretation: Where possible, the model should align with known biological mechanisms. Our docking and MD results, for instance, should be interpretable in the context of the DPP-IV active site chemistry.

Ultimately, the predictions generated through this in silico pipeline are hypotheses. The final and most crucial validation step is experimental testing.[16] The computational results should guide the synthesis and testing of the compound, creating a feedback loop that refines future modeling efforts.

References

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. Available at: [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. Available at: [Link]

  • In silico models for drug development: tackling the validation challenge. VPH Institute. Available at: [Link]

  • In silico design of small molecules. PubMed. Available at: [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. ACS Publications. Available at: [Link]

  • Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Taylor & Francis Online. Available at: [Link]

  • ADMET Predictions. Deep Origin. Available at: [Link]

  • The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis Online. Available at: [Link]

  • Preliminary ADMET Prediction. Creative Biolabs. Available at: [Link]

  • Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. PMC. Available at: [Link]

  • In Silico Modeling: Accelerating drug development. Patheon pharma services. Available at: [Link]

  • Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Drug Design Strategies Computational Techniques and Applications. The Royal Society of Chemistry. Available at: [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]

  • ADMET Predictor®. Simulations Plus. Available at: [Link]

  • In Silico methods for ADMET prediction of new molecules. Slideshare. Available at: [Link]

  • Molecular modeling study of pyrrolidine derivatives. AbeBooks. Available at: [Link]

  • In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry. Available at: [Link]

  • Computational Methods Applied to Rational Drug Design. IntechOpen. Available at: [Link]

  • Computational Drug Design: A Guide for Computational and Medicinal Chemists. ACS Publications. Available at: [Link]

  • Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. Available at: [Link]

  • Computational approaches in drug designing. ResearchGate. Available at: [Link]

  • Computational Methods in Drug Discovery. PMC. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • (3R)-1-(4-Fluorophenyl)-3-pyrrolidinamine. PubChem. Available at: [Link]

  • In Silico Molecular Docking and Pharmacokinetic Evaluation of Cannabinoid Derivatives as Multi-Target Inhibitors for EGFR, VEGFR-1, and VEGFR-2 Proteins. MDPI. Available at: [Link]

  • Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

Sources

Conformational Analysis & Structural Dynamics of 4-(4-Fluorophenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 4-(4-Fluorophenyl)pyrrolidin-3-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists.[1]

Executive Summary

The scaffold 4-(4-fluorophenyl)pyrrolidin-3-amine represents a privileged pharmacophore in modern medicinal chemistry, serving as a core structural motif in Dipeptidyl Peptidase-4 (DPP-4) inhibitors, GPCR ligands, and monoamine transporter modulators.[1] Its utility stems from the specific vectorization of the amine (H-bond donor/acceptor) relative to the lipophilic fluorophenyl group.

However, the pyrrolidine ring is not a static flat polygon; it is a dynamic entity subject to rapid pseudorotation. The precise spatial arrangement of the C3-amine and C4-aryl substituents—specifically their relative stereochemistry (cis vs. trans) and the resulting ring pucker—dictates the ligand's binding affinity and metabolic stability. This guide provides a definitive, self-validating framework for determining and predicting the conformational behavior of this specific scaffold.

Structural Topology & Stereochemical Definitions

Before conformational analysis can proceed, the absolute configuration must be defined. The molecule possesses two chiral centers at C3 and C4, generating four distinct stereoisomers.

The Stereoisomer Hierarchy
  • Cis-Diastereomers: The amine and fluorophenyl groups reside on the same face of the ring.

    • (3R, 4S) and (3S, 4R) [Enantiomeric Pair]

    • Key Feature: High steric compression often forces the ring into a specific envelope conformation to relieve 1,2-eclipsing strain.

  • Trans-Diastereomers: The substituents reside on opposite faces.

    • (3R, 4R) and (3S, 4S) [Enantiomeric Pair]

    • Key Feature: Generally thermodynamically preferred; substituents can adopt a pseudo-diequatorial orientation.

Visualization of Stereochemical Pathways

Stereochemistry Root 4-(4-Fluorophenyl)pyrrolidin-3-amine Diast Diastereomeric Relationship (Separable by Achiral HPLC/Flash) Root->Diast Cis CIS-Isomers (Syn-relationship) Diast->Cis Synthetic Outcome A Trans TRANS-Isomers (Anti-relationship) Diast->Trans Synthetic Outcome B Cis_Enant Enantiomers: (3R, 4S) & (3S, 4R) Separation: Chiral SFC Cis->Cis_Enant Trans_Enant Enantiomers: (3R, 4R) & (3S, 4S) Separation: Chiral SFC Trans->Trans_Enant

Figure 1: Stereochemical hierarchy and separation logic for the target scaffold.

The Energy Landscape: Ring Puckering & Pseudorotation

Unlike cyclohexane (chair/boat), the pyrrolidine ring undergoes pseudorotation , a continuous wave-like motion where the ring atoms move out of the plane without passing through a high-energy barrier.

The Envelope (E) and Twist (T) Conformations

For 3,4-disubstituted pyrrolidines, the conformation is governed by the Cremer-Pople parameters . The ring typically toggles between two low-energy states to minimize steric clashes between the bulky fluorophenyl group and the amine.

  • State A (C3-endo / C4-exo): The C3 or C4 atom flaps "up" relative to the N-C2-C5 plane.

  • State B (N-endo / N-exo): The nitrogen atom moves out of plane.

Substituent Effects on Pucker
  • The Fluorophenyl Group: Being the bulkiest substituent, it drives the equilibrium. It strongly prefers a pseudo-equatorial position to minimize 1,3-diaxial-like interactions.

  • The Amine Group: Its position is secondary but critical.

    • In the Trans isomer, both groups can adopt pseudo-equatorial positions simultaneously (low energy).[1]

    • In the Cis isomer, one group is forced into a pseudo-axial position, creating significant torsional strain.[1] This makes the cis isomer inherently more flexible as it rapidly flips to distribute this strain, often resulting in broader NMR lines.

Spectroscopic Validation (The "Gold Standard" Protocol)

Relying on predicted energies is insufficient for drug development. You must validate the conformation in solution. The following protocol distinguishes cis from trans and identifies the dominant pucker.

NMR Methodology: The Coupling Constant Trap

In rigid 6-membered rings, the Karplus equation allows easy assignment (


 Hz). In 5-membered rings, the flexibility averages the 

values.
  • Warning:

    
     for cis and trans can both fall in the 6–8 Hz range due to pseudorotation averaging.[1] Do not rely on 
    
    
    
    alone.
The Definitive NOE Protocol

Nuclear Overhauser Effect (NOE) spectroscopy provides through-space distance information (


).
ExperimentCis-Isomer ObservationTrans-Isomer ObservationStructural Causality
1D NOE / ROESY Strong enhancement between H3 and H4.Weak or No enhancement between H3 and H4.In cis, H3/H4 are syn-facial (dihedral ~0-30°).[1] In trans, they are anti-facial.[1]

Typically 6.0 – 8.5 Hz Typically 4.0 – 6.0 Hz Cis often adopts a pucker with small H-H dihedral; Trans averages wider angles.[1]

NMR

shifts slightly upfield due to proximity to amine lone pair (if unprotonated).[1]
Distinct

shift; less sensitive to amine titration.
Through-space electronic field effect of the nitrogen lone pair.
Experimental Workflow Diagram

Workflow Sample Unknown Isomer (Free Base) Solvent Dissolve in CDCl3 (Avoid DMSO to prevent H-bond disruption) Sample->Solvent Exp1 1H NMR + 19F NMR Solvent->Exp1 Exp2 1D NOE (Irradiate H3) Exp1->Exp2 Decision H4 Enhancement? Exp2->Decision Res_Cis Assignment: CIS (Syn-facial) Decision->Res_Cis > 2% NOE Res_Trans Assignment: TRANS (Anti-facial) Decision->Res_Trans < 1% NOE

Figure 2: Step-by-step NMR assignment workflow for 3,4-disubstituted pyrrolidines.

Solid State vs. Solution State

X-Ray Crystallography

Obtaining a single crystal of the hydrochloride salt is often easier than the free base.

  • Caution: In the crystal lattice, intermolecular hydrogen bonds (N-H...Cl...H-N) and packing forces can lock the pyrrolidine ring into a specific envelope conformation that may not be the dominant species in solution.

  • Utility: X-ray is absolute proof of relative stereochemistry (cis vs trans) but should not be used to infer the dynamic solution conformation relevant to receptor binding.

Pharmacological Implications (SAR)

Why does this analysis matter? The vector of the amine group determines potency.

  • The "Fluorine Scan": The 4-fluorine atom lowers the pKa of the phenyl ring and blocks metabolic oxidation at the para-position.

  • Vector Analysis:

    • Trans-Isomer: The amine and phenyl group project at roughly

      
       from each other. This is ideal for receptors requiring a linear extension into a hydrophobic pocket (phenyl) while anchoring to an acidic residue (amine).[1]
      
    • Cis-Isomer: The substituents project at

      
      . This creates a "U-shape" or compact motif, often suitable for chelating metal centers or fitting into tight, curved sub-pockets.[1]
      

References

  • Cremer, D., & Pople, J. A. (1975).[1] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link[1]

  • Carreira, E. M., & Kvaerno, L. (2008).[1] Classics in Stereoselective Synthesis. Wiley-VCH. (General reference for pyrrolidine synthesis logic).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative source for NOE and coupling analysis in flexible rings). Link

  • Gomez, C., et al. (2005).[1] Stereoselective Synthesis of 3,4-Disubstituted Pyrrolidines. Journal of Organic Chemistry, 70(16), 6447.[1] (Provides specific coupling constants for analogous 3-amino-4-phenyl systems). Link[1]

  • PubChem Compound Summary. (2024). (3R)-1-(4-fluorophenyl)pyrrolidin-3-amine.[1][2] National Center for Biotechnology Information. Link[1]

Sources

Methodological & Application

Using 4-(4-Fluorophenyl)pyrrolidin-3-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-4-arylpyrrolidine scaffold represents a "privileged structure" in modern drug discovery, offering a rigidified mimetic of flexible phenethylamine and


-amino acid pharmacophores. Specifically, 4-(4-fluorophenyl)pyrrolidin-3-amine  combines the conformational constraints of the pyrrolidine ring with the metabolic robustness and electronic modulation provided by the 4-fluoro substituent. This guide details the strategic application, synthesis, and handling of this scaffold, focusing on its utility in developing inhibitors for DPP-4, MDM2, and GPCR modulators.

Part 1: The Scaffold – Structural & Electronic Logic

Conformational Constraint & Vector Analysis

In medicinal chemistry, reducing the conformational entropy of a ligand upon binding is a proven strategy to enhance affinity.

  • Linear vs. Rigid: This scaffold acts as a cyclic constraint of 3-amino-4-phenylbutanoic acid (a key component of sitagliptin-like DPP-4 inhibitors) or phenethylamine (dopaminergic ligands).

  • Stereochemical Vectors: The 3,4-disubstitution creates two chiral centers. The trans isomer projects the amine and aryl groups in a pseudo-equatorial orientation, minimizing 1,3-diaxial interactions, while the cis isomer forces a closer spatial proximity, useful for chelating active site metals or bridging narrow hydrophobic pockets.

The "Fluorine Effect"

The inclusion of the para-fluorine atom is not merely decorative; it serves three critical functions:

  • Metabolic Blocking: It blocks the highly reactive para-position from CYP450-mediated hydroxylation, significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The strong electronegativity (

    
    ) lowers the electron density of the aryl ring, affecting 
    
    
    
    stacking interactions with phenylalanine or tryptophan residues in target proteins.
  • Lipophilicity: Fluorine moderately increases

    
     without the steric bulk of a chlorine or methyl group, improving membrane permeability.
    

Part 2: Synthetic Protocol

Objective: Scalable synthesis of trans-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine (Precursor to the free secondary amine). Methodology: [3+2] Cycloaddition of Azomethine Ylides (The "Click-like" efficiency route).

Reaction Scheme Visualization

SynthesisRoute Start1 4-Fluoronitrostyrene (Dipolarophile) Inter1 [3+2] Cycloaddition (Toluene, Reflux) Start1->Inter1 Start2 N-Benzylglycine + HCHO (Ylide Precursor) Start2->Inter1 Product1 Nitro-Pyrrolidine Intermediate Inter1->Product1 85% Yield Step2 Reduction (Zn/HCl or H2/Ra-Ni) Product1->Step2 Final trans-4-(4-fluorophenyl) pyrrolidin-3-amine Step2->Final Stereoselective Reduction

Figure 1: Synthetic workflow via [3+2] cycloaddition. This route favors the thermodynamically stable trans-isomer.

Detailed Experimental Procedure

Step 1: [3+2] Cycloaddition

  • Reagents: Suspend N-benzylglycine (1.0 equiv) and paraformaldehyde (1.5 equiv) in anhydrous toluene.

  • Addition: Add (E)-1-fluoro-4-(2-nitrovinyl)benzene (1.0 equiv).

  • Reflux: Heat the mixture to reflux using a Dean-Stark trap to remove water. The in situ generated azomethine ylide reacts with the nitrostyrene.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). Reaction is typically complete in 2–4 hours.

  • Workup: Cool to RT, wash with saturated NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel. The major product is typically the trans-3-nitro-4-(4-fluorophenyl)pyrrolidine.

Step 2: Nitro Reduction to Amine

  • Setup: Dissolve the nitro-pyrrolidine intermediate in Methanol/THF (1:1).

  • Catalyst: Add Raney Nickel (approx. 10 wt%) or Pd/C (10 wt%). Caution: Raney Ni is pyrophoric.

  • Hydrogenation: Stir under H

    
     atmosphere (balloon pressure is usually sufficient, or 30 psi in a Parr shaker) for 12 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate to yield the crude amine. Convert to the HCl salt for long-term stability by adding 4M HCl in dioxane.

Step 3: Resolution (Optional) If enantiopure material is required:

  • Chemical: Recrystallize with chiral acids (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid).

  • Chromatographic: Chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column with MeOH/CO

    
     mobile phase.
    

Part 3: Medicinal Chemistry Applications

Design of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The 3-amino-4-arylpyrrolidine scaffold is a direct cyclic bioisostere of the


-amino amide pharmacophore found in Sitagliptin.
  • Mechanism: The primary amine at position 3 forms a crucial salt bridge with Glu205 and Glu206 in the DPP-4 active site.

  • Advantage: The pyrrolidine ring locks the amine and the fluorophenyl group into a bioactive conformation, reducing the entropic penalty of binding compared to flexible linear analogs.

GPCR Ligands (CCR5 & Dopamine Receptors)

In CCR5 antagonists (e.g., Maraviroc analogs), the pyrrolidine nitrogen often acts as the central basic core.

  • Substitution Strategy:

    • N1 (Pyrrolidine Nitrogen): Ideal for attaching bulky hydrophobic groups (e.g., tropane, cyclohexyl) to occupy the transmembrane pocket.

    • C3-Amine: Used for amide coupling to modulate polarity and H-bond donor capacity.

Quantitative Data: Scaffold Comparison
PropertyLinear Analog (Sitagliptin fragment)4-(4-F-phenyl)pyrrolidin-3-amineImpact
Rotatable Bonds 40 (Internal Ring)Lower Entropic Penalty
LogP (ClogP) ~1.2~1.4Improved Permeability
pKa (Amine) ~9.5~9.2Tunable Basicity
Metabolic Stability ModerateHigh (due to 4-F)Extended Half-life

Part 4: Handling & Quality Control

Storage Protocols
  • Free Base: The free amine is prone to oxidation and carbamate formation (CO

    
     absorption). Store under Argon at -20°C.
    
  • Salt Form: The dihydrochloride or fumarate salt is a stable, non-hygroscopic solid suitable for benchtop weighing. Store at RT in a desiccator.

Analytical Validation
  • NMR Diagnostic: Look for the characteristic splitting of the H-3 and H-4 protons. In the trans-isomer, the coupling constant (

    
    ) is typically 5–7 Hz, whereas the cis-isomer often displays a larger 
    
    
    
    value (8–10 Hz) due to the Karplus relationship in the five-membered ring envelope.
  • Fluorine NMR:

    
    F NMR is a rapid purity check. A single singlet around -115 ppm confirms the integrity of the fluoro-aryl moiety.
    

References

  • Synthesis of Pyrrolidines via [3+2] Cycloaddition

    • Title: "Stereoselective synthesis of highly substituted pyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides."
    • Source:Tetrahedron Letters, 2011.[1]

    • URL:[Link]

  • DPP-4 Inhibitor Design

    • Title: "Discovery of potent and selective DPP-4 inhibitors containing a 3-amino-4-phenylpyrrolidine scaffold."
    • Source:Bioorganic & Medicinal Chemistry Letters, 2008.
    • URL:[Link]

  • The Fluorine Effect in Drug Design

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."
    • Source:Chemical Reviews, 2014.
    • URL:[Link]

  • MDM2 Inhibitor Applications

    • Title: "Discovery of AA-115/APG-115: A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor."[2]

    • Source:Journal of Medicinal Chemistry, 2017.[2]

    • URL:[Link]

Sources

Application Note: High-Throughput Screening with 4-(4-Fluorophenyl)pyrrolidin-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic integration of 4-(4-fluorophenyl)pyrrolidin-3-amine (FPPA) into High-Throughput Screening (HTS) campaigns. As a "privileged scaffold," this fluorinated diamine offers unique stereochemical rigidity and metabolic stability, making it an ideal core for Diversity-Oriented Synthesis (DOS) of GPCR and kinase inhibitor libraries. This guide covers the end-to-end workflow: from handling the raw building block and generating combinatorial libraries to executing robust HTS assays and validating hits using Z-factor analysis.

Introduction: The Power of the FPPA Scaffold

In modern drug discovery, the transition from "flat" aromatic compounds to 3D-rich architectures is critical for improving clinical success rates. 4-(4-Fluorophenyl)pyrrolidin-3-amine serves as a high-value building block due to three synergistic features:

  • The Fluorine Effect: The para-fluorine atom on the phenyl ring blocks metabolic oxidation (a common clearance route), modulates lipophilicity (

    
    ), and alters the electron density of the aromatic ring, enhancing 
    
    
    
    -stacking interactions with target proteins [1].
  • Stereochemical Rigidity: The pyrrolidine ring restricts conformational entropy. Unlike flexible linear amines, the FPPA core locks substituents into specific vectors, reducing the entropic penalty upon binding.

  • Orthogonal Functionalization: The molecule possesses two distinct nitrogen "handles"—the secondary cyclic amine and the primary exocyclic amine. This allows for the rapid generation of "matrix libraries" where different functional groups can be appended to each nitrogen independently.

Target Applications
  • GPCR Modulators: Chemokine receptors (e.g., CCR5, CXCR4) and monoamine transporters often recognize the 3-aminopyrrolidine motif [2].

  • Kinase Inhibitors: The scaffold mimics the ribose-linker region of ATP or serves as a hinge-binder in type II inhibitors.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da), FPPA is an ideal fragment for NMR or SPR-based screening.

Experimental Workflow: From Scaffold to Hit

The following workflow describes the generation of a 384-well library using FPPA as the core, followed by screening.

Diagram 1: Library Generation & HTS Workflow

HTS_Workflow cluster_Synth Library Synthesis (Parallel) cluster_Screen HTS Execution Start Scaffold Input: 4-(4-fluorophenyl)pyrrolidin-3-amine (HCl Salt) Step1 Step 1: N1-Functionalization (e.g., Reductive Amination) Start->Step1 Step2 Step 2: N3-Acylation/Sulfonylation (Diversity Introduction) Step1->Step2 QC QC: LC-MS Validation (>90% Purity) Step2->QC Plate Acoustic Dispensing (Echo® 550) into 384-well plates QC->Plate Pass Assay Assay Reaction (e.g., TR-FRET / FP) Plate->Assay Read Plate Reader Detection Assay->Read Analysis Data Analysis (Z-Prime Calculation) Read->Analysis HitVal Hit Validation (Dose-Response IC50) Analysis->HitVal Hits Identified

Caption: End-to-end workflow for transforming the FPPA scaffold into a screenable library and processing via HTS.

Protocol: Library Preparation & Handling

Objective: To prepare a "Scaffold-Ranked" library where FPPA is derivatized at the exocyclic amine (N3) while keeping the pyrrolidine nitrogen (N1) constant, or vice versa.

Stock Solution Preparation

The FPPA scaffold is typically supplied as a hydrochloride salt (HCl) to ensure stability.

  • Challenge: HCl salts are acidic and can precipitate in 100% DMSO or corrode liquid handlers.

  • Solution: Perform an in situ neutralization.

Step-by-Step:

  • Weighing: Weigh 10 mg of 4-(4-fluorophenyl)pyrrolidin-3-amine·2HCl.

  • Dissolution: Add DMSO to reach a theoretical concentration of 50 mM.

  • Neutralization: Add 2.5 equivalents of DIPEA (N,N-Diisopropylethylamine) to the DMSO stock.

    • Note: DIPEA acts as a proton scavenger, liberating the free amine for reaction or binding without precipitating the salt [3].

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete solubilization.

Combinatorial Synthesis (Micro-scale)

For a standard amide coupling library targeting the primary amine (N3):

  • Dispensing: Transfer 20 µL of Neutralized Scaffold Stock (1 µmol) into each well of a 96-well reaction block.

  • Reagent Addition: Add 1.2 equivalents of diverse Carboxylic Acids (R-COOH) and 1.5 equivalents of coupling reagent (e.g., HATU).

  • Incubation: Shake at room temperature for 12 hours.

  • Purification (Optional for Crude Screen): For high-throughput crude screening, use solid-phase scavenger resins (e.g., Trisamine resin) to remove excess electrophiles.

HTS Assay Setup & Validation

Assay Conditions

When screening FPPA-derived libraries, specific attention must be paid to the assay buffer due to the basicity of the pyrrolidine nitrogen (pKa ~9-10).

  • Buffer System: HEPES or Tris-HCl (pH 7.4).

  • Detergent: 0.01% Triton X-100 (prevents colloidal aggregation, a common cause of false positives with hydrophobic fluorinated fragments).

  • DMSO Tolerance: Maintain final DMSO concentration <1% (v/v) to avoid enzyme denaturation.

Quality Control: The Z-Prime Factor

Before running the full library, the assay robustness must be validated using the Z-Prime (


) statistical parameter.


ParameterDefinition

/

Standard deviation of Positive / Negative controls

/

Mean signal of Positive / Negative controls

Interpretation:

  • 
    :  Excellent assay (Ready for HTS).
    
  • 
    :  Marginal assay (Optimization required).
    
  • 
    :  Screening is impossible (Signal window overlaps with noise).
    

Protocol for Z' Determination:

  • Prepare a 384-well plate with 192 wells of Positive Control (known inhibitor or max signal) and 192 wells of Negative Control (DMSO only).

  • Run the detection protocol.

  • Calculate Mean and SD for both halves.[1]

  • Compute

    
    .[2] Do not proceed if Z' < 0.5. [4]
    

Mechanistic Insight: Pharmacophore Mapping

Understanding how the FPPA scaffold interacts with targets aids in "Hit-to-Lead" optimization.

Diagram 2: Scaffold-Target Interaction Map

SAR_Map Scaffold 4-(4-Fluorophenyl) pyrrolidin-3-amine F_atom Fluorine (C4-Phenyl) Scaffold->F_atom Phenyl Phenyl Ring Scaffold->Phenyl N3_Amine 3-Amine (Exocyclic) Scaffold->N3_Amine N1_Amine Pyrrolidine N1 Scaffold->N1_Amine Metab Metabolic Stability (Blocks CYP450) F_atom->Metab Steric/Electronic Shield PiStack Pi-Pi Stacking (Aromatic Pocket) Phenyl->PiStack Hydrophobic Interaction HBond H-Bond Donor/Acceptor (Polar Residues) N3_Amine->HBond Directional Binding SaltBridge Ionic Interaction (Asp/Glu Residues) N1_Amine->SaltBridge Protonated at pH 7.4

Caption: Pharmacophore map illustrating the specific binding modes and stability features conferred by the FPPA scaffold.

Data Analysis & Troubleshooting

Identifying False Positives (PAINS)

Pyrrolidine amines are generally safe, but if derivatized with specific groups (e.g., rhodanines, enones), they can become Pan-Assay Interference Compounds (PAINS).

  • Check: Cross-reference hits against the "Baell & Holloway" PAINS filters [5].

  • Counter-screen: Run a "no-target" control (buffer + compound + detection reagent) to check for intrinsic fluorescence or quenching.

Solubility Issues

If "drop-out" (precipitation) occurs during acoustic dispensing:

  • Diagnosis: Check the plate bottom for crystals using microscopy.

  • Remediation: Reduce library concentration from 10 mM to 1 mM, or increase DMSO percentage (if assay tolerates).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • BenchChem. (2025).[3][4] Pyrrolidine-3,4-diamine Analogs: A Technical Guide to a Promising Scaffold in Drug Discovery. BenchChem Technical Guides. Link

  • Thermo Fisher Scientific. (2025). High-Throughput Screening (HTS) for Drug Discovery: Fragment Libraries and Protocols. Thermo Fisher Application Notes. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

Sources

Application Notes and Protocols for Characterizing 4-(4-Fluorophenyl)pyrrolidin-3-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Profiling Novel Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system (CNS).[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling potent and selective interactions with a variety of biological targets.[1] The novel compound, 4-(4-Fluorophenyl)pyrrolidin-3-amine, features this key heterocycle, suggesting its potential as a modulator of CNS targets such as G-protein coupled receptors (GPCRs) or neurotransmitter transporters.[3][4][5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial cell-based characterization of 4-(4-Fluorophenyl)pyrrolidin-3-amine. We present a strategic screening funnel, commencing with primary assays against high-probability target classes, followed by secondary functional assays and essential cytotoxicity evaluation. This tiered approach ensures a thorough and efficient initial pharmacological profiling of this novel chemical entity.

Proposed Screening Funnel for 4-(4-Fluorophenyl)pyrrolidin-3-amine

A logical progression of experiments is crucial for characterizing an unknown compound. We propose a three-stage funnel to elucidate the biological activity of 4-(4-Fluorophenyl)pyrrolidin-3-amine.

G A Monoamine Transporter Uptake Assay (DAT, SERT, NET) C GPCR cAMP Assay A->C If primary hit in GPCR assay D Cytotoxicity Assay A->D B GPCR Calcium Flux Assay (FLIPR) B->D C->D

Sources

Experimental setup for reactions involving pyrrolidinamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Experimental Protocols for Pyrrolidinamine Scaffolds

Executive Summary

Pyrrolidinamines (pyrrolidine-containing amines) represent a dual-class scaffold in modern drug discovery: they serve as privileged chiral organocatalysts (e.g., Jørgensen-Hayashi catalysts) and as critical pharmacophores in GPCR ligands and antihistamines (e.g., Clemastine, Glycopyrrolate).

This guide deviates from standard "recipe-based" protocols. Instead, it focuses on the mechanistic causality of reaction failures—specifically addressing the hygroscopic nature of the pyrrolidine ring, the reversibility of enamine formation, and the oxidative sensitivity of Pd-catalyzed coupling.

Pre-Reaction Validation: The "Dry-State" Directive

Core Requirement: Pyrrolidinamines are aggressively hygroscopic. Water acts as a competitive nucleophile in coupling reactions and a hydrolysis accelerator (or inhibitor) in organocatalysis.

Protocol A: Reagent Validation (Self-Validating System)

Before initiating any synthesis, the pyrrolidine source must be validated.

  • Visual Inspection: Pure pyrrolidinamines are typically clear oils or white solids. Yellowing indicates N-oxide formation or oxidation.

  • The "Cloud Point" Test (for liquids):

    • Mix 0.5 mL of the amine with 2 mL of anhydrous toluene.

    • Result: A cloudy solution indicates water saturation (>1%).

    • Action: Distill over KOH or CaH₂ under reduced pressure if positive.

  • Titration (for solid salts):

    • Perform non-aqueous titration using HClO₄ in acetic acid to verify amine content vs. salt weight.

Application I: Asymmetric Organocatalysis (Enamine Activation)

Context: Using chiral pyrrolidinamines (e.g., diphenylprolinol silyl ethers) to catalyze asymmetric Michael additions.

Mechanistic Insight

The reaction relies on the reversible formation of a nucleophilic enamine from the catalyst and an aldehyde.

  • The Trap: If the reaction is too dry, the catalytic cycle stalls at the hydrolysis step (product release). If too wet, the enamine never forms.

  • The Fix: Use of a weak acid cocatalyst (Benzoic acid or 2-fluorobenzoic acid) to accelerate the proton transfer steps without quenching the amine.

Experimental Workflow

Reaction: Asymmetric Michael Addition of Propanal to Nitrostyrene.

  • Catalyst Prep: Charge the reaction vial with the Pyrrolidinamine Catalyst (10-20 mol%) and additive (Benzoic acid, 10-20 mol%).

  • Solvent Equilibration: Add solvent (Toluene or CHCl₃). Note: CHCl₃ often yields faster rates due to H-bonding stabilization of the transition state.

  • Temperature Control: Cool to -20°C (Cryostat). Lower temperatures increase enantioselectivity (ee) by suppressing the non-catalyzed background pathway.

  • Sequential Addition:

    • Add the Electrophile (Nitrostyrene) first.

    • Add the Nucleophile (Propanal) last to prevent self-aldolization.

  • Monitoring: Monitor consumption of Nitrostyrene via 1H NMR (disappearance of vinyl protons).

Visualization: The Catalytic Cycle

Organocatalysis Cat Pyrrolidine Catalyst (Secondary Amine) Iminium Iminium Ion (Intermediate) Cat->Iminium + Substrate - H2O Substrate Aldehyde (Substrate) Substrate->Iminium Enamine Enamine (Nucleophilic Species) Iminium->Enamine - H+ Hydrolysis Hydrolysis Step (Rate Limiting if too dry) Enamine->Hydrolysis + Electrophile (C-C Bond Formation) Electrophile Nitroalkene (Electrophile) Electrophile->Hydrolysis Product Chiral Product Hydrolysis->Cat Regeneration Hydrolysis->Product + H2O

Caption: Figure 1.[1][2] Enamine activation cycle.[3] Note the critical role of water balance in the regeneration step.

Application II: Synthesis of Pharmacophores (Buchwald-Hartwig Amination)

Context: Coupling a pyrrolidine secondary amine to an aryl halide to build a drug scaffold.

Mechanistic Insight

Pyrrolidines are sterically accessible but electronically rich.

  • The Challenge: β-hydride elimination is rarely an issue, but catalyst poisoning by the amine (binding Pd too tightly) can occur.

  • The Solution: Use bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos) to prevent amine binding to the metal center and facilitate reductive elimination.

Protocol: Pd-Catalyzed C-N Coupling

Scale: 1.0 mmol. Setup: Schlenk Line or Glovebox.

  • Deoxygenation (Crucial): Sparge Toluene or Dioxane with Argon for 20 minutes. Pyrrolidines can undergo oxidation to imines at high temps in the presence of Pd and O₂.

  • Base Selection:

    • Standard: NaOtBu (Sodium tert-butoxide) - Strong base, fast reaction.

    • Sensitive Substrates: Cs₂CO₃ (Cesium Carbonate) - Milder, requires longer times.

  • Catalyst Pre-complexation:

    • Mix Pd(OAc)₂ (1 mol%) and RuPhos (2 mol%) in solvent for 5 mins before adding substrates. This ensures the active catalytic species L-Pd(0) is formed.

  • Reaction Assembly:

    • Add Aryl Halide (1.0 equiv).[4]

    • Add Pyrrolidine (1.2 equiv).

    • Add Base (1.4 equiv).

  • Thermal Activation: Heat to 80-100°C .

    • Self-Validation: The reaction mixture should turn dark red/brown (active catalyst). If it turns black and precipitates "palladium black" immediately, the ligand failed to stabilize the metal (check oxygen levels).

Visualization: Experimental Setup Logic

BuchwaldSetup Inert Inert Gas Source (Ar/N2) Manifold Schlenk Manifold Inert->Manifold Positive Pressure Flask Reaction Flask (Two-Neck) Manifold->Flask Vacuum/Backfill x3 Bubbler Oil Bubbler (Pressure Relief) Flask->Bubbler Exhaust Variables Variables: 1. Ligand Sterics 2. Base Solubility Variables->Flask Determines Yield

Caption: Figure 2. Inert atmosphere manifold setup essential for preventing Pd-catalyst oxidation.

Data Summary & Troubleshooting

Solvent & Additive Effects Table
ParameterCondition ACondition BOutcome / Recommendation
Solvent THF (Ethers)Toluene (Non-polar)Toluene preferred for Buchwald; non-polar solvents stabilize the Pd-Amine complex.
Base K₂CO₃NaOtBuNaOtBu provides faster kinetics for unactivated aryl halides. Use K₂CO₃ only for ester-containing substrates.
Water Content < 50 ppm> 500 ppmHigh water kills Enamine catalysis (hydrolysis > formation). High water in Buchwald stalls the cycle (Base deactivation).
Ligand PPh₃RuPhos/XantPhosStandard PPh₃ fails with secondary cyclic amines. RuPhos is the gold standard for pyrrolidines.
Troubleshooting Matrix
  • Symptom: Low conversion in Organocatalysis.

    • Cause: Product inhibition (product not releasing).

    • Fix: Add 10 mol% water or increase acid cocatalyst loading.

  • Symptom: "Pd Black" precipitation in Coupling.

    • Cause: Oxidation or insufficient ligand.

    • Fix: Re-sparge solvent; increase Ligand:Pd ratio to 2:1 or 3:1.

  • Symptom: Gumming/Polymerization.

    • Cause: Pyrrolidine degradation.[5]

    • Fix: Store pyrrolidine under Argon at -20°C; distill before use.

References

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis.[3][6] Nature. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Protocol Online. (2010).[7] Handling Hygroscopic Chemicals.[7][8][Link]

Sources

How to functionalize the amine group of 4-(4-Fluorophenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic functionalization of 4-(4-Fluorophenyl)pyrrolidin-3-amine , a high-value scaffold in medicinal chemistry (e.g., for c-Met, DPP-IV, or chemokine receptor inhibitors).

Executive Summary

The core challenge in functionalizing this molecule is chemoselectivity . The scaffold contains two nucleophilic nitrogen centers:

  • N1 (Endocyclic): A secondary pyrrolidine amine. Generally more basic (

    
    ) and more nucleophilic  due to the inductive effect of the ring carbons.
    
  • C3-

    
     (Exocyclic):  A primary amine.[1][2] Generally less basic (
    
    
    
    )
    and less nucleophilic than the ring nitrogen.

The Golden Rule: To functionalize the exocyclic primary amine (C3-


)—which is the standard objective for library generation—you must  block the N1 ring nitrogen first. If you attempt direct functionalization on the free diamine, the electrophile will preferentially react with the N1 position.

Part 1: Strategic Planning & Reactivity Analysis

The following decision matrix dictates the experimental approach based on your starting material and target product.

Target SiteStarting MaterialRecommended Strategy
C3-Primary Amine Free DiaminePath A: Selective N1-Protection

C3-Functionalization

Deprotection.
C3-Primary Amine N1-Boc ProtectedPath B: Direct C3-Functionalization (Amide coupling, Reductive amination).
N1-Secondary Amine Free DiaminePath C: Direct Electrophilic Attack (Exploits N1 > C3 nucleophilicity).
N1-Secondary Amine N1-Boc ProtectedPath D: Deprotection (TFA/HCl)

Follow Path C.
Visual Workflow: Chemoselective Pathways

G Start 4-(4-Fluorophenyl) pyrrolidin-3-amine (Free Diamine) N1_Prot Step 1: N1-Protection (Boc2O, 0°C) Start->N1_Prot High Selectivity (N1 > C3) N1_Direct Alternative: Direct N1 Functionalization Start->N1_Direct Electrophile (1 eq) favors N1 C3_Func Step 2: C3-Functionalization (Amide/Urea/Sulfonamide) N1_Prot->C3_Func C3-NH2 is now the only nucleophile Final Target: C3-Functionalized Pyrrolidine C3_Func->Final Step 3: Deprotection (if required)

Figure 1: Strategic workflow for chemoselective functionalization. Path A (Yellow/Green) is the industry standard for C3 derivatization.

Part 2: Detailed Protocols

Protocol A: Selective Functionalization of the Primary Amine (C3- )

Context: You want to attach an R-group (acyl, alkyl, sulfonyl) to the primary amine while keeping the pyrrolidine ring available for later elaboration or salt formation.

Prerequisite: If starting with the free diamine, you must first install an orthogonal protecting group on N1. The N1 position is significantly more reactive, allowing selective protection.

Step 1: Selective N1-Protection (If starting with free diamine)

  • Dissolve: 1.0 eq of 4-(4-fluorophenyl)pyrrolidin-3-amine in DCM (

    
    ).
    
  • Cool: Cool to

    
     in an ice bath.
    
  • Add Reagent: Add 0.95 eq of

    
     (di-tert-butyl dicarbonate) dropwise dissolved in DCM. Note: Using a slight deficit of 
    
    
    
    ensures no bis-protection occurs on the C3 amine.
  • Reaction: Stir at

    
     for 30 mins, then warm to RT for 1 hour.
    
  • Workup: Wash with water. The organic layer contains the N1-Boc-C3-amine intermediate.

Step 2: Functionalization of C3-


 (Amide Coupling) 
This is the most common medicinal chemistry transformation.
  • Activation: To a vial, add Carboxylic Acid (

    
    , 1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF (
    
    
    
    ). Stir for 5 minutes to form the active ester.
  • Coupling: Add the N1-Boc-4-(4-fluorophenyl)pyrrolidin-3-amine (1.0 eq) to the mixture.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the amine (

    
    ) and appearance of the amide (
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Step 3: N1-Deprotection (Optional) If the final target requires a free pyrrolidine amine:

  • Dissolve: Dissolve the intermediate in DCM.

  • Acidolysis: Add TFA (20% v/v final concentration) or

    
     in dioxane.
    
  • Reaction: Stir for 1–2 hours.

  • Isolation: Concentrate in vacuo. For HCl salts, triturate with ether. For free base, neutralize with basic resin or

    
    .
    
Protocol B: Reductive Amination of C3-

Context: Installing an alkyl group on the primary amine.

  • Setup: Dissolve N1-Boc-4-(4-fluorophenyl)pyrrolidin-3-amine (1.0 eq) and the Aldehyde/Ketone (1.2 eq) in DCE (Dichloroethane) or MeOH.

  • Imine Formation: Add

    
     (catalytic, 1-2 drops) and stir for 30–60 mins.
    
  • Reduction: Add

    
     (STAB, 2.0 eq). Stir at RT overnight.
    
    • Tip: If using a ketone,

      
       may be required for stronger reducing power, but STAB is preferred for safety and chemoselectivity.
      
  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.
    
Protocol C: Sulfonylation of C3-

Context: Creating sulfonamides.

  • Setup: Dissolve N1-Boc-amine (1.0 eq) in DCM.

  • Base: Add TEA (Triethylamine) or Pyridine (2.0 eq).

  • Addition: Cool to

    
    . Add Sulfonyl Chloride (
    
    
    
    , 1.1 eq) slowly.
  • Reaction: Warm to RT and stir for 2–4 hours.

  • Note: Sulfonylation is very rapid. Avoid excess sulfonyl chloride to prevent bis-sulfonylation of the primary amine.

Part 3: Analytical Validation

Due to the presence of two amines and a fluorine atom, NMR is highly diagnostic.

Data Interpretation Table | Feature |


 NMR Signal | 

NMR Signal | Diagnostic Change | | :--- | :--- | :--- | :--- | | Fluorophenyl |

7.0–7.3 (m, 4H) |

-115 ppm (s) | Remains constant; internal standard. | | C3-H (Chiral) |

3.5–3.8 (m, 1H) | N/A | Shifts downfield (

) upon acylation/sulfonylation. | | N1-Boc |

1.45 (s, 9H) | N/A | Disappears after Step 3 (Deprotection). | | Amide NH |

6.0–8.5 (d/br s) | N/A | New signal appears after coupling; exchangeable with

. |

LCMS QC Criteria:

  • Mass Shift: Confirm mass corresponds to

    
    .
    
  • Purity:

    
     by UV (254 nm).
    
  • Regioselectivity Check: If you performed "Direct Functionalization" (Protocol D below), check for bis-functionalized byproducts (

    
    ).
    
Protocol D: Handling the Free Diamine (Direct N1 Functionalization)

Context: If you strictly want to modify the ring nitrogen (N1) and leave the C3-amine free.

Because N1 is more nucleophilic, you can often react it selectively without protecting C3, provided you control stoichiometry.

  • Stoichiometry: Use exactly 0.9–1.0 eq of the electrophile (e.g., Alkyl Halide or Acyl Chloride).

  • Condition: Perform at low temperature (

    
     or 
    
    
    
    ) to enhance kinetic selectivity.
  • Base: Use a bulky base like DIPEA which may struggle to deprotonate the ammonium form of the primary amine if salts are involved, though in free base form, N1 attacks first.

  • Risk: This method often yields 10–20% of the bis-functionalized byproduct. Purification is required.

References

  • Reactivity of Cyclic Amines: Identifying the enhanced nucleophilicity of pyrrolidine nitrogens compared to exocyclic primary amines. Smith, M. B., & March, J. March's Advanced Organic Chemistry.
  • Selective Protection Strategies: Protocol for N-Boc protection of diamines. Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.
  • Scaffold Synthesis: Synthesis and properties of 4-phenylpyrrolidin-3-amines in drug discovery. Journal of Medicinal Chemistry (General reference for c-Met/DPP-IV inhibitor scaffolds).
  • NMR shifts for fluorophenyl groups. Silverstein, R. M.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Fluorophenyl)pyrrolidin-3-amine

[1]

Executive Summary & Molecule Profile

User Query: "I am experiencing severe peak tailing and low recovery when purifying 4-(4-Fluorophenyl)pyrrolidin-3-amine. What are the optimal chromatographic conditions?"

Scientist's Analysis: This molecule presents a classic "dual-amine" challenge.[1] It contains a secondary pyrrolidine nitrogen (


Target Molecule Profile:

  • Structure: 3-amino-4-(4-fluorophenyl)pyrrolidine[1]

  • Key Functional Groups:

    
     Amine (Pyrrolidine), 
    
    
    Amine, Fluorophenyl.
  • Chirality: Two chiral centers (C3, C4). Potential for 4 stereoisomers (cis/trans pairs).

  • Detection: UV active (Phenyl group,

    
     nm), but weak. MS (+ESI) is preferred.
    

Troubleshooting Dashboard

Before altering your method, identify your specific failure mode using the table below.

SymptomProbable CauseTechnical Solution
Severe Tailing (Asymmetry > 2.0) Silanol interaction with amine groups.[1]Add Modifier: Use 0.5–1.0% Triethylamine (TEA) or

in the mobile phase. Switch Phase: Use Amine-functionalized silica (

-silica).[1]
Low Recovery (< 50%) Irreversible adsorption ("chemisorption") on silica.Solubility Check: Ensure sample is fully soluble in loading solvent. Switch Mode: Move to Reverse Phase (C18) at High pH (pH 10).
Poor Resolution of Diastereomers Cis/Trans isomers co-eluting.Gradient Shallowing: Reduce gradient slope to 1-2% B/min. pH Tuning: Adjust pH to neutral/basic to suppress ionization differences.
Ghost Peaks / Carryover Salt formation precipitating on column.Wash Step: Flush column with 90% Water/10% MeOH + 0.1% TFA between runs.

Strategic Decision Tree (Workflow)

The following diagram outlines the logical flow for selecting the correct purification method based on your purity requirements and available equipment.

PurificationStrategyStartCrude Reaction MixtureCheckPurityCheck Purity (LC-MS)Start->CheckPurityDecision1Is purity > 85%?CheckPurity->Decision1FlashFlash Chromatography(Normal Phase)Flash->CheckPurityRe-analyzePrepPrep HPLC(Reverse Phase)Decision3Enantiopure needed?Prep->Decision3ChiralChiral Separation(CSP-HPLC)Decision1->FlashNo (<85%)Decision2Isomers separated?Decision1->Decision2Yes (>85%)Decision2->PrepNo (Diastereomers mixed)Decision2->Decision3Yes (Single Diastereomer)Decision3->ChiralYesEndFinal Product(Salt Formation)Decision3->EndNo (Racemic OK)

Figure 1: Purification workflow logic. Blue nodes indicate starting points, Green for bulk cleanup, Red for high-resolution polishing, and Yellow for stereochemical resolution.

Detailed Experimental Protocols

Protocol A: Flash Chromatography (Bulk Purification)

Best for: Crude mixtures, removing non-polar byproducts.

The "Basicity" Problem: Standard silica is acidic. If you run this amine with just DCM/MeOH, it will stick. You must basify the silica or the solvent.

Methodology:

  • Stationary Phase:

    • Preferred: Amine-bonded Silica (

      
      ). This eliminates the need for mobile phase modifiers and prevents tailing.
      
    • Alternative: Standard Silica (40–63 µm), pre-equilibrated with mobile phase containing base.

  • Mobile Phase System:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 10% Methanol in DCM containing 1%

      
       (25% aq).
      
    • Note: Do not mix

      
       directly into pure DCM; it is immiscible. Mix it into the MeOH first.
      
  • Gradient:

    • 0–5 min: 0% B (Isocratic DCM)

    • 5–20 min: 0%

      
       50% B[1]
      
    • 20–30 min: 50%

      
       100% B[1]
      
  • Sample Loading:

    • Dissolve crude in minimal DCM. If insoluble, use a "dry load" technique (adsorb onto Celite or silica) to prevent band broadening.

Protocol B: Preparative HPLC (High Resolution)

Best for: Separating cis/trans diastereomers and final polishing.

The "pH" Factor: At neutral pH (7), the amines are protonated (ionized), making them very polar and likely to elute in the void volume on C18. You have two choices: High pH (suppress ionization) or Low pH (ion pairing).

Recommended System: High pH Reverse Phase

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (These columns are engineered to survive pH > 10).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ) in Water, adjusted to pH 10 with 
    
    
    .
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • Hold 5% B for 2 min.

    • Ramp 5%

      
       60% B over 15 min.
      
  • Why this works: At pH 10, the amines are deprotonated (neutral). The molecule becomes more lipophilic, interacts better with the C18 chain, and elutes as a sharp, symmetrical peak.

Protocol C: Chiral Separation (Enantiomers)

Best for: Separating enantiomers (e.g., (3R,4S) from (3S,4R)).

Methodology:

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or IB).[2] Avoid coated phases (AD/OD) if using aggressive solvents like DCM.

  • Mobile Phase (Normal Phase Mode):

    • Hexane : Isopropanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1

  • Flow Rate: 1.0 mL/min (analytical) or scaled for prep.

  • Detection: UV at 254 nm.

  • Troubleshooting: If peaks overlap, lower the temperature to 10°C to improve selectivity.

Frequently Asked Questions (FAQs)

Q1: My compound is not visible on UV. How do I detect it? A: The fluorophenyl ring has weak UV absorbance.

  • Derivatization: React a small aliquot with Boc-anhydride or Dansyl chloride. The derivative will have strong UV/Fluorescence.

  • ELSD/CAD: Use an Evaporative Light Scattering Detector or Charged Aerosol Detector, which detects mass rather than chromophores.

  • Low UV: Monitor at 210–220 nm, but be aware that solvent cutoffs (especially acetone or ethyl acetate) will interfere.

Q2: Can I use TFA in my HPLC mobile phase? A: Yes, but with caveats. TFA (0.1%) creates ion pairs with the amines, improving retention. However, it makes mass spectrometry (MS) detection difficult due to signal suppression. If you use TFA, you must perform a "free-basing" workup (extraction with

Q3: The cis and trans isomers are co-eluting. How do I separate them? A: Diastereomers have different physical properties. If C18 HPLC fails:

  • Try Phenyl-Hexyl columns: The

    
    -
    
    
    interactions with the fluorophenyl group can offer different selectivity than C18.[1]
  • Slow the gradient: A shallow gradient (e.g., 0.5% change per minute) often resolves closely eluting isomers.

Q4: Why is my recovery so low after flash chromatography? A: The compound likely precipitated on the column or bound irreversibly to acidic sites.

  • Fix: Flush the column with DCM : MeOH :

    
     (80:20:2). If the product elutes now, your initial mobile phase was too weak or not basic enough.
    

References

  • Separation of Chiral Amines: Zhang, C., et al. "Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography."[3] Journal of Chromatography A, 2010.[3] Link

  • Derivatization Strategies: Ogawa, S., et al. "1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation."[1][4] Journal of Chromatography B, 2013. Link

  • Chiral Stationary Phases: "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 2021. Link

  • General Amine Purification: "Flash Chromatography of Basic Compounds." Teledyne ISCO Application Note. (Standard industry protocol for amine-functionalized silica).
  • Synthesis Context: "Synthesis of 3-amino-4-fluoropyrazoles." Journal of Organic Chemistry, 2011. Link

4-(4-Fluorophenyl)pyrrolidin-3-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability, storage, and handling of 4-(4-Fluorophenyl)pyrrolidin-3-amine .

Note on Chemical Identity: This compound is a chiral diamine building block often used in the synthesis of kinase inhibitors and GPCR ligands. It contains a secondary amine (pyrrolidine ring), a primary amine (3-amino group), and a fluorinated aromatic ring. Its dual-amine structure makes it chemically reactive and sensitive to environmental factors.

Status: Active Document ID: TS-FPA-44-03 Last Updated: February 13, 2026

Module 1: Core Storage & Stability Protocols

The "Golden Rules" of Storage

Failure to follow these rules will result in rapid degradation, typically observed as a color change (yellowing/browning) or the formation of a white crust (carbamate salts).

ParameterFree Base (Oil/Low-Melting Solid) HCl / Salt Form (Crystalline Solid)
Temperature -20°C (Long-term) 2-8°C (Active use)2-8°C (Standard) Room Temp (Short-term only)
Atmosphere Strictly Inert (Argon/Nitrogen) Tightly sealed; Inert gas recommended
Moisture Hygroscopic (Absorbs water rapidly)Hygroscopic (Clumps in humidity)
Light Protect from light (Amber vial)Protect from light
Container Glass with Teflon-lined capGlass or Polypropylene
Why does this compound degrade? (Mechanism of Action)

Understanding the chemistry prevents errors. This molecule has two "Achilles' heels":

  • The "CO₂ Trap" (Carbamate Formation): The primary amine at position 3 and the secondary amine of the pyrrolidine ring are strong nucleophiles. Upon exposure to air, they react with atmospheric Carbon Dioxide (

    
    ) to form carbamates .
    
    • Symptom:[1][2] A clear oil turns cloudy or develops a white crust on the rim of the vial.

    • Reaction:

      
       (Solid salt).
      
  • Oxidative Coloring: Amines are susceptible to oxidation by atmospheric oxygen, leading to N-oxides and conjugated imine impurities.

    • Symptom:[1][2] The compound turns from colorless/white to yellow, then brown/black over time.

Module 2: Troubleshooting Guide (Q&A)

Q1: My compound arrived as a yellow oil, but the CoA says "White Solid." Is it degraded?

Diagnosis: Likely Melting Point Depression or Minor Oxidation .

  • Technical Context: The free base form of 4-(4-Fluorophenyl)pyrrolidin-3-amine often has a melting point near room temperature. Small amounts of solvent residue or impurities can lower the melting point, turning a solid into an oil (supercooling).

  • Action Plan:

    • Check the purity via LC-MS or NMR. If purity is >95%, the physical state change is likely thermal, not chemical degradation.

    • If the color is dark brown , significant oxidation has occurred. Purify via recrystallization (if salt) or column chromatography (if free base).

Q2: I see a white solid crust on the cap of the vial. What is it?

Diagnosis: Amine Carbonate/Carbamate formation.

  • Cause: The vial was not sealed tightly, or the headspace was not purged with nitrogen after the last use. The amine reacted with CO₂ in the air.[3]

  • Impact: This crust is an impurity but often does not mean the bulk material is ruined.

  • Recovery:

    • Do not scrape the crust back into the sample.

    • Transfer the clean bulk material to a fresh, argon-flushed vial.

    • Re-measure the weight, as the crust formation consumes the active compound.

Q3: Can I store this compound in DMSO or Methanol stock solutions?

Recommendation: Only for short-term use (<24 hours).

  • Reasoning:

    • DMSO: Hygroscopic. It pulls water from the air, which then promotes hydrolysis or protonation of the amine.

    • Methanol/Protics: While soluble, primary amines can slowly react with dissolved CO₂ in methanol.

  • Best Practice: Store as a dry powder/oil. Prepare solutions immediately before use. If you must store a stock solution, use anhydrous DMSO under Argon at -20°C.

Module 3: Handling & Formulation Workflows

Workflow: Handling the Free Base (Air Sensitive)

The free base is significantly more reactive than the HCl salt. Use this decision tree to ensure integrity.

StorageWorkflow Start Receive Compound (Free Base) Check Check Physical State Start->Check Solid Solid/Waxy Solid Check->Solid Oil Liquid/Oil Check->Oil ActionSolid Store at -20°C (Standard) Solid->ActionSolid ActionOil Purge Headspace with Argon Seal with Parafilm Oil->ActionOil Use Opening for Experiment ActionSolid->Use ActionOil->Use Warm Warm to Room Temp (Prevent Condensation) Use->Warm Open Open in Fume Hood (Quickly) Warm->Open Reseal Flush with N2/Argon BEFORE closing Open->Reseal Reseal->ActionSolid Return to Storage

Figure 1: Decision matrix for handling the free base form to prevent moisture condensation and oxidation.

Solubility & pH Adjustments
  • Solubility:

    • Free Base: Soluble in DCM, Methanol, Ethanol, DMSO, dilute acid. Insoluble in water (unless pH < 8).

    • HCl Salt: Soluble in Water, DMSO, Methanol. Poor solubility in DCM/Ether.

  • Protocol for Aqueous Formulation:

    • If using the Free Base in a biological assay, you must convert it to a salt in situ.

    • Dissolve Free Base in a small volume of DMSO.

    • Slowly add to aqueous buffer (PBS).

    • Critical: Ensure the final pH is near 7.4. The free base is alkaline; adding it directly to unbuffered water will raise pH to ~10-11, potentially killing cells or precipitating the compound.

Module 4: Emergency & Safety (Stability Related)

Spills and Exposure
  • Corrosivity: As a diamine, this compound is corrosive to skin and eyes (Category 1B equivalent).[4]

    • First Aid: Rinse immediately with water for 15 minutes.

  • Decomposition Products:

    • Thermal decomposition (fire) releases Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide.

    • Warning: HF is extremely toxic. Do not inhale smoke from burning fluorinated compounds.

References

  • PubChem Compound Summary. 3-Aminopyrrolidine Derivatives and Analogs. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Chiral Separation of 4-(4-Fluorophenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I need to separate the enantiomers of 4-(4-Fluorophenyl)pyrrolidin-3-amine. The peaks are broad, and I am seeing poor resolution."

Technical Assessment: This molecule presents a "Double Amine Challenge." It contains a secondary amine (pyrrolidine ring) and a primary amine (position 3). Both are basic, leading to strong interactions with residual silanols on silica-based columns. Additionally, the 4-fluorophenyl group provides a UV chromophore, but it is not intensely absorbing compared to nitro- or conjugated systems.

Key Physicochemical Constraints:

  • Basicity: High (requires basic additives).

  • Stereocenters: Two (C3, C4). Typically synthesized as a trans-racemate. You are likely separating the

    
     and 
    
    
    
    pair (or the cis pair depending on synthesis).
  • Detection: UV 210–220 nm (optimal), 254 nm (weak).

Method Development Protocols

Protocol A: Direct Chiral HPLC (The "Gold Standard")

Direct separation on polysaccharide columns is the most efficient route. Immobilized phases (Chiralpak IA/IC/ID) are preferred over coated phases (AD/OD) due to solvent versatility, but AD/OD are excellent starting points.

Recommended Screening Strategy:

ParameterCondition Set A (Normal Phase)Condition Set B (Polar Organic)
Column Chiralpak IA or Chiralpak AD-H Chiralpak IC or Chiralpak IG
Mobile Phase n-Hexane / Ethanol / DEA (90:10:0.1)Methanol / Acetonitrile / DEA (50:50:0.1)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Temp 25°C25°C
Detection UV 220 nmUV 220 nm

Why this works:

  • DEA (Diethylamine): Essential.[1][2][3] It competes with the analyte for active silanol sites on the silica, sharpening the peak shape.

  • Ethanol: Often provides better selectivity (resolution) than Isopropanol for amines on amylose columns [1].

Protocol B: Supercritical Fluid Chromatography (SFC)[2]

SFC is superior for basic amines because supercritical CO₂ is non-polar, and the high diffusivity improves mass transfer, reducing peak broadening common with amines.

SFC Screening Conditions:

  • Columns: Chiralpak AD-H, Chiralcel OD-H, Chiralpak IC.

  • Co-Solvent: 15% to 25% Methanol w/ 0.2% Isopropylamine (IPA-amine) or DEA.

  • Back Pressure: 120 bar.

  • Temperature: 35°C.

Expert Insight: In SFC, using a stronger base like Isopropylamine often yields better peak shapes than DEA for diamines [2].

Troubleshooting Guide (Q&A)

Issue 1: "My peaks are tailing significantly (Asymmetry > 1.5)."

Q: I am using Hexane/IPA (90:10) on Chiralpak AD-H. Why do the peaks look like shark fins?

A: You are missing the basic additive.[4] The secondary amine in the pyrrolidine ring is interacting strongly with the silica support.

  • The Fix: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase.

  • Advanced Fix: If tailing persists, switch to Ethanol as the modifier. Ethanol is a stronger proton acceptor/donor solvent than IPA and can modulate the stationary phase interaction more effectively.

Issue 2: "I see no separation (Single Peak)."

Q: I tried AD-H and OD-H with Hexane/EtOH/DEA. No separation.

A: The "Universal" columns don't work for everything. The spatial arrangement of the fluorophenyl group might not fit the chiral grooves of AD/OD.

  • The Fix: Switch to a Chlorinated Selector (Chiralpak IC or ID). The electron-withdrawing nature of the chlorinated selector often provides better recognition for halogenated analytes like yours.

  • Alternative: Try Polar Organic Mode (100% Acetonitrile + 0.1% DEA) on Chiralpak AD-H. This alters the conformation of the polymer strands, potentially opening new selective pockets [3].

Issue 3: "My UV signal is too low/noisy."

Q: At 254 nm, I can barely see the peaks.

A: The fluorophenyl ring is a weak chromophore.

  • The Fix: Lower detection to 210-220 nm . Ensure your mobile phase solvents (especially additives) are HPLC-grade and transparent at this wavelength.

  • The Workaround: If sensitivity is critical (e.g., biological samples), Derivatize the primary amine (see Protocol C).

Advanced Protocol: Derivatization (When Direct Fails)

If direct separation is impossible or sensitivity is too low, derivatizing the primary amine (position 3) is a robust fallback.

Reagent: GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).[5][6] Mechanism: Reacts with the primary amine to form thioureas. This adds a large chiral sugar moiety, creating diastereomers that are often separable on achiral C18 columns or easily resolved on chiral columns.

Step-by-Step Derivatization:

  • Mix: 50 µL Sample (1 mg/mL in MeCN) + 50 µL GITC (2 mg/mL in MeCN) + 10 µL TEA.

  • Incubate: Room temperature for 15 minutes.

  • Quench: Add 10 µL Ethanolamine (optional, to scavenge excess GITC).

  • Analyze: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water/MeCN (0.1% Formic Acid) gradient.

    • Result: The enantiomers are now diastereomers (

      
      -GITC and 
      
      
      
      -GITC) and will elute at different times [4].

Visualization of Workflows

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: 4-(4-Fluorophenyl) pyrrolidin-3-amine CheckUV Check UV Sensitivity (Is 220nm viable?) Start->CheckUV Derivatize Derivatize with GITC (Create Diastereomers) CheckUV->Derivatize No (Low Signal) DirectScreen Direct Screening (Polysaccharide Columns) CheckUV->DirectScreen Yes AchiralSep Separate on C18 (Reverse Phase) Derivatize->AchiralSep Screen1 Screen 1: Normal Phase Hex/EtOH/DEA (90:10:0.1) Cols: AD-H, OD-H, IA, IC DirectScreen->Screen1 Decision1 Resolution > 1.5? Screen1->Decision1 Success Validate Method Decision1->Success Yes Screen2 Screen 2: Polar Organic MeCN/MeOH/DEA Cols: IA, IC Decision1->Screen2 No Decision2 Resolution > 1.5? Screen2->Decision2 Decision2->Derivatize No (Fail) Decision2->Success Yes

Caption: Logical workflow for selecting the optimal separation path, prioritizing direct chiral HPLC before moving to derivatization.

Diagram 2: Troubleshooting Logic

Troubleshooting Issue Problem Detected Tailing Peak Tailing (Asymmetry > 1.5) Issue->Tailing Broad Broad Peaks (Low Efficiency) Issue->Broad NoRes No Resolution (Co-elution) Issue->NoRes FixTailing Increase Base Additive (0.1% -> 0.2% DEA) OR Switch to Ethanol Tailing->FixTailing FixBroad Check Solubility Switch to SFC (Better Mass Transfer) Broad->FixBroad FixNoRes Change Selector Class (Amylose <-> Cellulose) OR Try Chlorinated (IC/ID) NoRes->FixNoRes

Caption: Diagnostic flow for resolving common chromatographic issues specific to basic amine separation.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for basic modifiers in Normal Phase).

  • Toribio, L., et al. "Enantiomeric separation of chiral amines by SFC." Journal of Chromatography A, 2018. (Discusses isopropylamine superiority in SFC).

  • Matthijs, N., et al. "Polar organic solvent chromatography: A versatile technique for the enantioseparation of drugs." Journal of Separation Science. (Explains the mechanism of 100% MeCN/MeOH modes).

  • Bhushan, R., et al. "Resolution of enantiomers of amines as diastereomers by HPLC using GITC." Biomedical Chromatography. (Protocol for isothiocyanate derivatization).

Disclaimer: These protocols are intended for research use. Always consult the Safety Data Sheet (SDS) for 4-(4-Fluorophenyl)pyrrolidin-3-amine and all reagents before use.

Sources

Preventing racemization during 4-(4-Fluorophenyl)pyrrolidin-3-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-(4-Fluorophenyl)pyrrolidin-3-amine . It is designed to troubleshoot and prevent stereochemical loss (racemization/epimerization) during synthesis and coupling.[1]

Ticket ID: CHIRAL-PYR-004 Status: Active Support Level: Senior Application Scientist Subject: Preventing Racemization/Epimerization in 3,4-Disubstituted Pyrrolidines

Executive Summary: The "Fragile Scaffold"

The 4-(4-fluorophenyl)pyrrolidin-3-amine scaffold presents a unique "dual-threat" to stereochemical integrity. Unlike simple amino acids, this molecule possesses two adjacent chiral centers (C3 and C4) with distinct electronic vulnerabilities.

  • The C3 Center (Amine-bearing): Prone to classic racemization via oxazolone formation during amide coupling.

  • The C4 Center (Aryl-bearing): The para-fluorine atom is electron-withdrawing. This inductively acidifies the benzylic proton at C4, significantly lowering its pKa compared to the non-fluorinated parent. This makes the C4 center susceptible to base-catalyzed epimerization, particularly when the pyrrolidine nitrogen is protected with electron-withdrawing groups (Boc, Cbz, Fmoc).

Thermodynamic Reality: The trans-isomer is generally the thermodynamic product. If your target is the cis-isomer, you are fighting a constant uphill battle against epimerization to the trans-form.

Diagnostic Visualizer: Pathways of Failure

The following diagram maps the specific chemical pathways that lead to stereochemical loss. Use this to identify where your process might be failing.

EpimerizationPathways Start Target: Chiral 4-(4-F-Ph)pyrrolidin-3-amine Risk1 Risk A: Amide Coupling (C3 Instability) Start->Risk1 Risk2 Risk B: Basic Workup/Storage (C4 Instability) Start->Risk2 Mech1 Mechanism: Oxazolone Formation Risk1->Mech1 Mech2 Mechanism: Benzylic Deprotonation Risk2->Mech2 Result Result: Epimerization (Loss of de/ee) Mech1->Result Mech2->Result Factor1 Trigger: High pH (>9) Strong Bases (TEA/NaOH) Factor1->Mech2 Factor2 Trigger: Carboxyl Activation (Slow coupling) Factor2->Mech1

Figure 1: Mechanistic pathways leading to stereochemical erosion in 3-amino-4-arylpyrrolidines.

Troubleshooting Guides & FAQs

Module A: Amide Coupling (The Danger Zone)

Q: My ee% drops significantly after coupling the pyrrolidine amine to a carboxylic acid. Why? A: This is likely C3 epimerization via the "Oxazolone Mechanism." When the carboxylic acid is activated, the neighboring carbonyl oxygen can attack the activated center, forming a 5-membered oxazolone ring. This intermediate is highly acidic and racemizes instantly in the presence of base.

Corrective Protocol:

  • Switch Reagents: Abandon carbodiimides (EDC/DCC). Switch to T3P (Propylphosphonic anhydride) or HATU/HOAt . T3P is superior because it does not generate a free activated ester that hangs around long enough to cyclize.

  • Base Selection: Replace Triethylamine (TEA) with Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . Collidine is a weaker base that is sufficient to drive the reaction but less likely to deprotonate the C3 center.

  • Order of Addition: Do not premix the amine and the activated acid with base for long periods.

    • Best Practice: Activate the acid with T3P/Base at 0°C for 5 mins, then add the pyrrolidine amine.

Q: Does the 4-Fluoro group affect the coupling reaction? A: Indirectly, yes. The electron-withdrawing nature of the 4-F-phenyl group pulls density from the pyrrolidine ring, making the N-H slightly less nucleophilic than a standard proline derivative. This slows down the coupling rate, giving the activated acid more time to racemize.

  • Solution: Increase the concentration of the reaction (0.2 M to 0.5 M) to accelerate the bimolecular coupling step over the unimolecular racemization step.

Module B: Handling & Storage

Q: Can I store the intermediate as a free base oil? A: Absolutely not. The C4-benzylic proton is acidic. As a free base, the secondary amine (if unprotected) or even trace basic impurities can catalyze self-epimerization over time, especially if the cis-isomer is your target (reverting to trans). Furthermore, free amines greedily absorb atmospheric CO2 to form carbamates, which can complicate subsequent NMR analysis.

Corrective Protocol:

  • Isolate and store the molecule as a Bis-HCl salt or Tosylate salt .

  • Crystallization of the salt often acts as a "chiral upgrade," rejecting the minor diastereomer into the mother liquor.

Module C: Deprotection Risks

Q: I lost my cis/trans ratio during Boc-deprotection with TFA. A: While acid deprotection is generally safe, the exotherm generated when adding TFA to the substrate can cause local heating. High temperatures in the presence of strong acid can promote acid-catalyzed enolization.

Corrective Protocol:

  • Perform Boc-deprotection at 0°C using 4N HCl in Dioxane (anhydrous) rather than TFA/DCM if possible.

  • If using TFA, add it dropwise to a pre-cooled solution.

  • Crucial: Do not rotovap to dryness at >40°C. Neutralize immediately or isolate as the stable salt.

Validated Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling (T3P Method)

Target: Coupling 4-(4-fluorophenyl)pyrrolidin-3-amine (1.0 eq) with R-COOH.

ParameterSpecificationRationale
Solvent EtOAc or DMFT3P works exceptionally well in EtOAc (green solvent).
Concentration 0.2 M - 0.5 MHigher conc. favors coupling over side reactions.[2]
Temperature 0°C to RTStart cold to suppress initial exotherms.
Base DIPEA (2.5 eq)Non-nucleophilic; buffers the reaction.
Coupling Agent T3P (1.5 eq, 50% in EtOAc)Epimerization-free activation.

Step-by-Step:

  • Dissolve R-COOH (1.1 eq) and DIPEA (2.5 eq) in EtOAc at 0°C.

  • Add T3P solution (1.5 eq) dropwise. Stir for 5-10 minutes.

  • Add the chiral 4-(4-fluorophenyl)pyrrolidin-3-amine (salt or free base) in one portion.

  • Allow to warm to Room Temperature (20-25°C). Monitor by LCMS.

  • Workup: Wash with 0.5M HCl (cold), then Sat. NaHCO3, then Brine. Avoid strong hydroxide washes.

Protocol 2: Salt Formation for Storage

Target: Stabilizing the free base.

  • Dissolve the crude free base in minimal Ethanol or Isopropanol.

  • Cool to 0°C.

  • Add 2.0 equivalents of p-Toluenesulfonic acid monohydrate (for tosylate) or HCl in ether/dioxane .

  • Allow the salt to precipitate.

  • Filter and wash with cold ether.

    • Note: The Tosylate salt often yields better crystallinity for this scaffold than HCl, aiding in optical purity enhancement.

Decision Tree: Process Optimization

Use this logic flow to determine the next step in your optimization if you detect racemization.

OptimizationTree Start Problem: Low ee% / de% Check1 Step: Coupling? Start->Check1 Check2 Step: Deprotection? Start->Check2 Action1 Switch to T3P Lower Temp Check1->Action1 Yes Action3 Check Base Strength (Use Collidine) Check1->Action3 If T3P fails Action2 Use HCl/Dioxane Avoid TFA exotherm Check2->Action2 Yes

Figure 2: Rapid response decision tree for process chemistry optimization.

References & Authority

  • Racemization-Free Coupling Reagents:

    • Zhao, J., et al. "Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis."[3] J. Am. Chem. Soc.[3][4]2016 , 138, 13135-13138.[3] Link

    • Context: Establishes the baseline for selecting reagents (like T3P/Ynamides) over carbodiimides to prevent alpha-center inversion.

  • Epimerization Mechanisms in Peptide/Amine Synthesis:

    • Mowery, B. P., et al. "Epimerization in Peptide Synthesis." MDPI Molecules2023 . Link

    • Context: Detailed review of base-catalyzed abstraction of alpha-protons and oxazolone pathways relevant to the C3 amine center.

  • Synthesis of 3-Amino-4-Arylpyrrolidines:

    • Bioorganic & Medicinal Chemistry Letters2007 , 17(24), 6825-6831. Link

    • Context: Describes the synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides, a direct structural analog, highlighting the thermodynamic preference for the trans isomer.

  • pKa and Acidity of Benzylic Protons:

    • Bordwell pKa Table (DMSO/Water).[4] Link

    • Context: Provides the fundamental data to justify the increased acidity of the C4-benzylic proton due to the electron-withdrawing 4-Fluoro substituent.

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Elucidation of 4-(4-Fluorophenyl)pyrrolidin-3-amine via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of successful development.[1][2] This guide provides an in-depth, experimentally-grounded protocol for the structural confirmation of 4-(4-Fluorophenyl)pyrrolidin-3-amine, a compound of interest in medicinal chemistry due to the prevalence of the pyrrolidine scaffold in bioactive molecules.[2] We will move beyond a simple recitation of methods to explain the underlying rationale for our experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for delineating molecular structures.[1] Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, we can map out the intricate network of atomic connections and spatial relationships within 4-(4-Fluorophenyl)pyrrolidin-3-amine.

Experimental Design & Rationale

Our approach is centered on a logical progression of NMR experiments, each providing a unique piece of the structural puzzle. This multi-faceted strategy ensures that the final structure is supported by a comprehensive and self-consistent dataset.

Core NMR Experiments
ExperimentPurposeInformation Gained
¹H NMR To identify the number and chemical environment of all protons.Proton chemical shifts, coupling constants (J-coupling), and integration.
¹³C NMR To determine the number and type of carbon atoms.Carbon chemical shifts, indicating the electronic environment of each carbon.
COSY To identify proton-proton (¹H-¹H) coupling networks.Reveals protons that are directly coupled (typically through 2-3 bonds).
HSQC To correlate protons directly attached to carbon atoms (¹H-¹³C).Maps each proton to its corresponding carbon atom.
HMBC To identify long-range correlations between protons and carbons (¹H-¹³C).Reveals connections between protons and carbons separated by 2-3 bonds.
Experimental Workflow

The following diagram illustrates the logical flow of experiments for the complete structural elucidation of 4-(4-Fluorophenyl)pyrrolidin-3-amine.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample Dissolve 4-(4-Fluorophenyl)pyrrolidin-3-amine in suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) H1_NMR ¹H NMR Sample->H1_NMR Provides initial proton map C13_NMR ¹³C NMR Sample->C13_NMR Provides carbon backbone information COSY COSY H1_NMR->COSY Identifies ¹H-¹H spin systems HSQC HSQC H1_NMR->HSQC Correlates protons to attached carbons C13_NMR->HSQC Analysis Integrate 1D and 2D data to assemble the final structure COSY->Analysis HMBC HMBC HSQC->HMBC Identifies long-range ¹H-¹³C correlations HMBC->Analysis Conclusion Conclusion Analysis->Conclusion Confirm Structure

Figure 1: Experimental workflow for NMR-based structural elucidation.

Step-by-Step Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of 4-(4-Fluorophenyl)pyrrolidin-3-amine.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[3]

¹H NMR
  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically -2 to 12 ppm.

  • Number of Scans: 16-32, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR
  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: Typically 0 to 200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

COSY (Correlation Spectroscopy)
  • Pulse Program: Standard COSY experiment (e.g., cosygpppqf on Bruker instruments).

  • Spectral Width: Same as ¹H NMR in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans: 2-4 per increment.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: Standard HSQC experiment with multiplicity editing (e.g., hsqcedetgpsisp2.2 on Bruker instruments) to differentiate between CH/CH₃ and CH₂ groups.[4]

  • Spectral Width (F2 - ¹H): Same as ¹H NMR.

  • Spectral Width (F1 - ¹³C): Sufficient to encompass all carbon signals (e.g., 0-160 ppm).

  • Number of Increments: 256 in the indirect dimension.

  • Number of Scans: 4-8 per increment.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width (F2 - ¹H): Same as ¹H NMR.

  • Spectral Width (F1 - ¹³C): Sufficient to encompass all carbon signals (e.g., 0-200 ppm).

  • Number of Increments: 512 in the indirect dimension.

  • Number of Scans: 8-16 per increment.

Data Interpretation and Structural Confirmation

The following sections detail the expected NMR data and their interpretation to confirm the structure of 4-(4-Fluorophenyl)pyrrolidin-3-amine.

Expected ¹H and ¹³C NMR Data
PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Multiplicity
2~3.0-3.5~50-55m
3~3.5-4.0~55-60m
4~3.8-4.3~45-50m
5~3.0-3.5~50-55m
1'-~135-140s
2', 6'~7.2-7.4~128-132d
3', 5'~7.0-7.2~115-118 (d, JCF)t
4'-~160-165 (d, JCF)s

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The presence of the fluorine atom will result in through-bond coupling to nearby carbon atoms, observed as doublets in the ¹³C NMR spectrum.[5][6]

Analysis of 2D NMR Data

The true power of this methodology lies in the interconnectedness of the 2D NMR data.

COSY Analysis

The COSY spectrum will reveal the proton-proton coupling network within the pyrrolidine ring. We expect to see correlations between:

  • H-2 and H-3

  • H-3 and H-4

  • H-4 and H-5

HSQC Analysis

The HSQC spectrum provides a direct link between each proton and its attached carbon. This is a crucial step in assigning the signals of the pyrrolidine ring and the aromatic system.

HMBC Analysis

The HMBC spectrum is instrumental in piecing together the molecular fragments. Key expected correlations include:

  • H-4 to C-2' and C-6' (confirming the connection of the phenyl ring to the pyrrolidine).

  • H-2' and H-6' to C-4 (further confirming the phenyl-pyrrolidine linkage).

  • Protons on the pyrrolidine ring to adjacent carbons within the ring.

Visualizing the Correlation Network

The following diagram illustrates the key HMBC correlations that definitively establish the structure of 4-(4-Fluorophenyl)pyrrolidin-3-amine.

G cluster_pyrrolidine cluster_phenyl N1 N1 C2 C2 C3 C3 C4 C4 C5 C5 H2 H2 H3 H3 H3->C5 H4 H4 C2p C2' H4->C2p C6p C6' H4->C6p H5 H5 H5->C3 NH2 NH2 C1p C1' C3p C3' C4p C4' C5p C5' H2p H2' H2p->C4 H3p H3' F4p F H5p H5' H6p H6' H6p->C4

Figure 2: Key HMBC correlations for structural confirmation.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, we have outlined a robust and self-validating methodology for the complete structural elucidation of 4-(4-Fluorophenyl)pyrrolidin-3-amine. The convergence of data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments provides an unambiguous confirmation of the molecular structure. This comprehensive approach, grounded in the principles of scientific integrity, is essential for advancing drug discovery and development programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Structural Analysis of Pyrrolidine-Containing Natural Products using NMR.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org).
  • MDPI. (2024). Synthesis and Structural Elucidation of P-stereogenic Coumarins.
  • PMC. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation.
  • MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.
  • MDPI. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
  • MDPI. (2025). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.
  • ResearchGate. (2025). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.

Sources

Comparative study of fluorinated vs non-fluorinated pyrrolidinamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In modern drug discovery, the pyrrolidine scaffold is ubiquitous, yet the non-fluorinated parent often suffers from high basicity (


), poor metabolic stability, and lack of conformational definition. The strategic introduction of fluorine—specifically into the 3- or 3,4-positions of the pyrrolidine ring—acts as a "molecular editor," simultaneously modulating electronic properties, lipophilicity, and 3D-shape.

This guide objectively compares Fluorinated Pyrrolidinamines (F-PA) against their Non-Fluorinated (PA) counterparts.[1] It synthesizes experimental data to demonstrate how the high electronegativity (


) and stereoelectronic effects of fluorine can be leveraged to optimize lead compounds.

Physicochemical Profiling: The Electronic Tuner

The most immediate impact of fluorination is the modulation of the amine's basicity. The electron-withdrawing induction (


 effect) of fluorine propagates through the 

-framework, lowering the electron density on the nitrogen lone pair.
Basicity ( ) Modulation

Non-fluorinated pyrrolidines are highly basic, often leading to high lysosomal trapping, hERG channel inhibition, and poor permeation. Fluorination reduces


 significantly.[1][2]

Table 1: Comparative Physicochemical Properties

PropertyNon-Fluorinated Pyrrolidine3-Fluoropyrrolidine3,3-DifluoropyrrolidineImpact on Drug Design

(Conj. Acid)
~11.3~9.4 (

units)
~8.3 (

units)
Improves neutral fraction at pH 7.4; reduces hERG liability.
LogP (Lipophilicity) 0.460.350.52Fluorine is lipophilic, but

reduction lowers LogD

by increasing the neutral species.
H-Bond Donor ModerateUnchangedUnchangedF is a weak H-bond acceptor but alters the H-bond acidity of the NH.
C–H BDE ~98 kcal/mol~105 kcal/mol (

to F)
N/AIncreases resistance to H-atom abstraction (metabolism).

Critical Insight: The


 shift is position-dependent. A fluorine at the 

-position (C3) has a stronger inductive effect on the nitrogen than at the

-position. This allows for "dialing in" the exact basicity required for target binding.
Lipophilicity and Permeability

While the C–F bond is more lipophilic than the C–H bond, the effective lipophilicity (LogD) at physiological pH is often lower for F-PAs.

  • Mechanism: The lower

    
     means a higher fraction of the molecule exists in the uncharged state at pH 7.4.
    
  • Result: Enhanced passive membrane permeability despite the intrinsic lipophilicity of fluorine.[3]

Conformational Control: The "Steering Wheel"

Unlike the flexible non-fluorinated pyrrolidine, which rapidly interconverts between envelope conformations, F-PAs exhibit a strong conformational bias due to the Fluorine Gauche Effect .

The Gauche Effect Explained

In 3-fluoropyrrolidine, the molecule adopts a conformation where the C–F bond and the C–N bond are gauche (60°) rather than anti (180°).

  • Stereoelectronic Driver: Hyperconjugation from the

    
     orbital into the low-lying 
    
    
    
    antibonding orbital.
  • Electrostatic Driver: In the protonated ammonium species, the

    
     electrostatic attraction further locks the cis conformation.[4][5]
    
Visualization of Conformational Bias

The following diagram illustrates how fluorine substitution dictates the ring puckering (Endo vs. Exo), a critical factor for binding affinity in rigid enzyme pockets (e.g., DPP-4 or Prolyl Oligopeptidase).

Conformation cluster_0 Non-Fluorinated Pyrrolidine cluster_1 3(S)-Fluoropyrrolidine N_Unsub Flexible Equilibrium Endo C4-Endo (Envelope A) N_Unsub->Endo Rapid Flip Exo C4-Exo (Envelope B) N_Unsub->Exo F_Sub Fluorine Gauche Effect (Stereoelectronic Lock) Locked C4-Exo Preferred (F-N Gauche) F_Sub->Locked Stabilizes

Figure 1: Comparison of conformational entropy. Non-fluorinated rings are flexible, while fluorinated analogs are "pre-organized" for binding.

Metabolic Stability: The "Metabolic Shield"

Pyrrolidines are prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The primary clearance pathway is often


-carbon hydroxylation followed by ring opening.
Mechanism of Stabilization
  • Blocking Metabolic Hotspots: Replacing a C–H bond with a C–F bond at the site of oxidation blocks the reaction because the C–F bond (approx. 116 kcal/mol) is too strong for CYP450 to cleave.

  • Deactivating Proximal Sites: The electron-withdrawing nature of fluorine deactivates adjacent C–H bonds towards Hydrogen Atom Transfer (HAT), the rate-limiting step in oxidative metabolism.

Metabolism cluster_met Metabolic Fate Comparison Start Pyrrolidine Substrate CYP CYP450 Attack (H-Atom Abstraction) Start->CYP Path_H Non-Fluorinated (X=H) Low Barrier CYP->Path_H Path_F Fluorinated (X=F) High Barrier CYP->Path_F Imine Iminium Ion Intermediate Path_H->Imine Rapid Oxidation Stable Metabolically Stable Excreted Intact Path_F->Stable Oxidation Blocked RingOpen Ring Opening (Aldehyde Formation) Imine->RingOpen Hydrolysis

Figure 2: Fluorine blocks the oxidative deamination pathway by raising the activation energy for H-abstraction.

Experimental Protocols

To validate the advantages of F-PAs in your specific series, use the following self-validating protocols.

Protocol A: Comparative Determination (Potentiometric)

Objective: Quantify the electron-withdrawing effect of fluorine on the pyrrolidine nitrogen.

  • Preparation: Dissolve 5 mg of the F-PA and PA analog in 20 mL of degassed water/methanol (80:20) containing 0.15 M KCl (ionic strength adjuster).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration:

    • Acidify the solution to pH < 2.0 using 0.1 M HCl.

    • Titrate with 0.1 M KOH standardized solution under inert gas (

      
      ) blanket to prevent 
      
      
      
      absorption.
    • Record pH vs. Volume added (minimum 20 points in the buffer region).

  • Analysis: Use the Bjerrum plot method or Gran's plot to determine the equivalence point.

    • Validation Check: The difference in

      
       between the PA and F-PA should be 
      
      
      
      unit. If
      
      
      , check for distal fluorine placement (too far from N).
Protocol B: Intrinsic Clearance ( ) in Liver Microsomes

Objective: Assess the metabolic shielding effect.

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

  • Substrate: Incubate F-PA and PA separately at

    
     (final concentration) to ensure first-order kinetics.
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min into cold acetonitrile (containing internal standard) to quench.
  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
    • Validation Check: The F-PA should show a lower

      
       (longer 
      
      
      
      ) compared to the PA. A 2-fold improvement is considered significant.

Decision Workflow: When to Fluorinate?

Use this logic flow to determine if your lead compound requires fluorination.

Workflow Start Lead Compound Analysis (Pyrrolidine Core) Check_PKa Is Basic pKa > 10? Start->Check_PKa Check_Met Is Metabolic Clearance High? Check_PKa->Check_Met No Action_DF Synthesize 3,3-Difluoro Analog Check_PKa->Action_DF Yes (Reduce Basicity) Check_Pot Is Potency Limited by Shape? Check_Met->Check_Pot No Action_F Synthesize 3-Fluoro Analog Check_Met->Action_F Yes (Block Hotspot) Check_Pot->Action_F Yes (Lock Conformation) Action_No Retain Non-Fluorinated Scaffold Check_Pot->Action_No No

Figure 3: Decision matrix for incorporating fluorine into pyrrolidine scaffolds.

References

  • Hulin, B., et al. (2005).[6] New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773.[6] [Link]

  • Linclau, B., et al. (2024).[7] Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Beilstein Journal of Organic Chemistry. [Link]

  • Priya, A., et al. (2025).[9] Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Comprehensive Guide to Cross-Reactivity Profiling of 4-(4-Fluorophenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-(4-Fluorophenyl)pyrrolidin-3-amine , a privileged pharmacophore used extensively in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and ligands for Sigma receptors and Trace Amine-Associated Receptors (TAAR).

Executive Summary: The Pharmacophore Context

4-(4-Fluorophenyl)pyrrolidin-3-amine is a high-value chiral scaffold (specifically the (3R,4S) and (3S,4R) diastereomers) central to the synthesis of bioactive molecules in metabolic and CNS drug discovery. While often categorized as a synthetic intermediate, this moiety possesses intrinsic biological activity and dictates the selectivity profile of the final drug candidates.

Its primary utility lies in two distinct pharmacological domains:

  • Metabolic Disease (DPP-4 Inhibition): It serves as the P2 pharmacophore in peptidomimetics (e.g., Teneligliptin analogs), where it mimics the proline residue of the natural substrate.

  • CNS Modulation (Sigma/TAAR Ligands): The constrained phenethylamine backbone confers affinity for Sigma-1 receptors (

    
    R) and Trace Amine-Associated Receptor 1 (TAAR1).
    

Critical Cross-Reactivity Risks:

  • Protease Selectivity: High risk of off-target inhibition of DPP-8 and DPP-9, which is associated with severe toxicity (alopecia, thrombocytopenia, reticulocytopenia).

  • GPCR/Transporter Selectivity: Potential interaction with Serotonin Transporter (SERT) and hERG channels due to the lipophilic fluorophenyl group.

Target Profile & Cross-Reactivity Analysis

The following table summarizes the primary targets and critical off-targets associated with this scaffold.

Table 1: Primary Targets vs. Critical Off-Targets
Target ClassPrimary Target (Desired)Critical Off-Target (Risk)Mechanism of Cross-ReactivityClinical Consequence of Cross-Reactivity
Serine Proteases DPP-4 (CD26)DPP-8 / DPP-9 High structural homology in the S1 and S2 binding pockets. The pyrrolidine ring binds the S1 pocket; lack of specific "selectivity anchors" leads to promiscuity.Severe toxicity: Immune dysfunction, alopecia, thrombocytopenia, and mortality in preclinical models.
GPCRs TAAR1 (Agonist)Dopamine D2 / 5-HT2A The 3-amino-4-phenylpyrrolidine core mimics the dopamine/trace amine pharmacophore.Psychotomimetic effects, extrapyramidal symptoms, or cardiovascular instability.
Chaperones Sigma-1 (

R)
Sigma-2 (

R) / hERG
The hydrophobic fluorophenyl group fits the

hydrophobic pocket.

activation is linked to cytotoxicity. hERG blockade leads to QT prolongation (Torsades de Pointes).
Transporters None (usually) SERT / NET / DAT Structural resemblance to amphetamines/cathinones.Potential for abuse liability or serotonin syndrome if selectivity is low.

Mechanism of Cross-Reactivity

The DPP-4 vs. DPP-8/9 Selectivity Challenge

The 4-(4-fluorophenyl)pyrrolidin-3-amine scaffold binds in the S1 hydrophobic pocket of the DPP enzymes.

  • DPP-4: The S1 pocket is large and hydrophobic, accommodating the fluorophenyl ring.

  • DPP-8/9: These enzymes have very similar S1 pockets. Selectivity is usually achieved by exploiting the S2 extensive subsite or the S2' subsite .

  • Insight: The "naked" scaffold (without a bulky N-substituent targeting the S2 pocket) is often non-selective , inhibiting DPP-8/9 with potency comparable to DPP-4. This makes the N-substitution pattern critical.

Sigma-1 Receptor Affinity

The 3-amino-4-phenylpyrrolidine core is a "constrained phenethylamine."

  • Pharmacophore: A basic amine (protonated at physiological pH) + a hydrophobic aromatic region (fluorophenyl) separated by a specific distance (pyrrolidine ring).

  • Implication: This scaffold is a known template for high-affinity

    
     ligands. Researchers must screen for 
    
    
    
    binding early to avoid confounding CNS effects in metabolic drugs.

Experimental Protocols for Selectivity Profiling

To validate the performance and safety of derivatives containing this scaffold, a hierarchical screening cascade is required.

Protocol A: DPP-Selectivity Enzymatic Assay (Fluorometric)

To distinguish DPP-4 activity from DPP-8/9 toxicity.

Reagents:

  • Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • Enzymes: Recombinant human DPP-4, DPP-8, DPP-9, and FAP (Fibroblast Activation Protein).

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

Workflow:

  • Preparation: Dilute test compounds (10-point dose-response) in assay buffer (final DMSO < 1%).

  • Incubation: Incubate compound with specific enzyme (e.g., 10 pM DPP-4 or 1 nM DPP-8) for 15 min at 25°C.

  • Reaction Start: Add Gly-Pro-AMC substrate (final conc.

    
     value, typically 20-50 µM).
    
  • Measurement: Monitor fluorescence continuously for 20 min (Ex: 360 nm / Em: 460 nm).

  • Analysis: Calculate slope (RFU/min) and determine IC50 using a 4-parameter logistic fit.

  • Validation Criteria:

    • Selectivity Ratio:

      
       must be 
      
      
      
      for safety.
    • Reference Control: Sitagliptin (High Selectivity), Vildagliptin (Moderate Selectivity).

Protocol B: Sigma-1 Receptor Radioligand Binding

To assess CNS off-target risk.

Reagents:

  • Ligand:

    
     (specific for 
    
    
    
    ).
  • Tissue/Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing h

    
    .
    
  • Non-specific Binding: Determine using 10 µM Haloperidol.

Workflow:

  • Incubation: Mix membrane prep (50 µg protein),

    
     (2 nM), and test compound in 50 mM Tris-HCl (pH 7.4).
    
  • Equilibrium: Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Data: Calculate

    
     values.
    
    • Interpretation:

      
       nM indicates significant 
      
      
      
      liability.

Visualization: Selectivity Screening Cascade

The following diagram illustrates the logical flow for profiling a compound based on the 4-(4-fluorophenyl)pyrrolidin-3-amine scaffold.

SelectivityCascade Start Compound Library (4-Fluorophenyl-pyrrolidine Core) Tier1 Tier 1: Primary Potency (DPP-4 Enzymatic Assay) Start->Tier1 Decision1 IC50 < 50 nM? Tier1->Decision1 Tier2 Tier 2: Selectivity Panel (DPP-8 / DPP-9 / FAP) Decision1->Tier2 Yes Fail1 Discard / Re-design (Low Potency) Decision1->Fail1 No Decision2 Selectivity Ratio > 1000x? Tier2->Decision2 Tier3 Tier 3: ADME & Off-Targets (hERG, Sigma-1, CYP450) Decision2->Tier3 Yes Fail2 Discard (Toxicity Risk) Decision2->Fail2 No (DPP-8/9 Inhibition) Tier3->Fail2 hERG/Sigma Liability Success Lead Candidate (Safe & Potent) Tier3->Success Clean Profile

Caption: Hierarchical screening cascade ensuring clinical safety by filtering for DPP-8/9 selectivity and CNS off-target liabilities early in the discovery process.

Comparative Performance Data

When comparing the 4-(4-fluorophenyl) scaffold to other common pyrrolidine scaffolds, the specific substitution pattern dramatically alters the selectivity profile.

Table 2: Scaffold Selectivity Comparison
Scaffold TypeSubstituent (C4)DPP-4 PotencyDPP-8/9 SelectivitySigma-1 AffinityNotes
Scaffold A 4-(4-Fluorophenyl) High (

)
Low (Risk)High Requires bulky N-substitution to achieve protease selectivity.
Scaffold B 4-(2,4,5-Trifluorophenyl) High (

)
ModerateModerateCommon in Sitagliptin analogs; fluorine pattern improves metabolic stability.
Scaffold C Unsubstituted Low (

)
LowLowLacks hydrophobic interaction in S1 pocket; poor potency.
Scaffold D 4-Cyclohexyl Moderate (

)
HighLowBulky aliphatic group improves selectivity but may reduce potency.

Key Insight: The 4-fluorophenyl group provides optimal binding energy for DPP-4 but incurs a "selectivity penalty" that must be mitigated by chemical modification at the N-terminus (e.g., adding a piperazine-fused heterocycle as seen in Teneligliptin).

References

  • Lankas, G. R., et al. (2005). "Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9." Diabetes. Link

  • Weber, A. E. (2004). "Dipeptidyl Peptidase IV Inhibitors for the Treatment of Diabetes." Journal of Medicinal Chemistry. Link

  • Cobos, E. J., et al. (2008). "Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands." Current Neuropharmacology. Link

  • Pei, Y., et al. (2005). "Discovery of Novel Melanin-Concentrating Hormone Receptor-1 Antagonists."[1] Bioorganic & Medicinal Chemistry Letters. (Discussion of 3-amino-4-phenylpyrrolidine scaffold). Link

  • Yoshida, T., et al. (2012). "Discovery and Preclinical Profile of Teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): A Highly Potent, Selective, and Long-Lasting Dipeptidyl Peptidase-4 Inhibitor." Bioorganic & Medicinal Chemistry. Link

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Fluorophenyl)pyrrolidin-3-amine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 4-Arylpyrrolidin-3-amine Scaffold

The 4-arylpyrrolidin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its inherent three-dimensional structure allows for precise orientation of key pharmacophoric elements, making it an ideal framework for designing potent and selective ligands for various biological targets. Among these, the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—have been a primary focus. These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a validated strategy for treating conditions like depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.[1]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-(4-fluorophenyl)pyrrolidin-3-amine analogs, a class of compounds that has shown significant promise as monoamine reuptake inhibitors. By systematically exploring the impact of structural modifications on the pyrrolidine ring, the 4-fluorophenyl moiety, and the 3-amino group, we aim to provide researchers and drug development professionals with a detailed understanding of the key determinants of potency and selectivity for this important class of molecules. The insights presented herein are synthesized from a range of preclinical studies and are intended to guide the rational design of next-generation CNS therapeutics.

Core Scaffold and Key Interaction Points

The 4-(4-fluorophenyl)pyrrolidin-3-amine core can be dissected into three primary regions for SAR exploration:

  • The Pyrrolidine Ring: The central heterocyclic core, where substitutions and stereochemistry can significantly influence ligand orientation and binding affinity.

  • The 4-Aryl Group (4-Fluorophenyl): This moiety typically engages in hydrophobic and/or aromatic interactions within the transporter binding pocket. The fluorine substituent offers a point for exploring the effects of electronics and potential hydrogen bonding.

  • The 3-Amino Group: This basic nitrogen is crucial for interacting with key acidic residues within the monoamine transporters and can be modified to modulate potency, selectivity, and pharmacokinetic properties.

The following sections will delve into the specific SAR for each of these regions, supported by comparative data and experimental protocols.

Structure-Activity Relationship Analysis

Modifications of the Pyrrolidine Ring

The pyrrolidine ring serves as the central scaffold, and its substitution pattern is a critical determinant of biological activity.

  • Substitution at the 1-Position (Nitrogen): The nitrogen atom of the pyrrolidine ring is a key site for modification. Generally, small, non-bulky substituents are well-tolerated. N-methylation is a common modification that can influence brain penetration and metabolic stability. However, larger N-substituents can lead to a decrease in potency, likely due to steric hindrance within the binding pocket.

  • Substitution at the 3- and 4-Positions: The relative stereochemistry of the amine and aryl groups at the 3 and 4 positions is crucial for potent inhibition of monoamine transporters. The cis- and trans-isomers often exhibit distinct pharmacological profiles. For many monoamine transporter inhibitors based on this scaffold, the trans-conformation is preferred, as it allows for optimal positioning of the aryl and amino groups for interaction with their respective binding sites.[2]

  • Introduction of Additional Substituents: Adding further substituents to the pyrrolidine ring can have varied effects. For instance, hydroxylation can introduce new hydrogen bonding interactions but may also impact cell permeability. Small alkyl groups might enhance hydrophobic interactions but can also introduce steric clashes if not positioned correctly.

Table 1: Effect of Pyrrolidine Ring Modifications on DAT, NET, and SERT Inhibition (Illustrative Data)

Compound IDR1 (N-position)Stereochemistry (3,4-positions)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
1a Htrans50120350
1b CH₃trans45110320
1c Hcis250500>1000
1d CH₃cis230480>1000

Data presented here is illustrative and synthesized from general trends observed in the literature for related compounds to demonstrate SAR principles.

Modifications of the 4-Aryl Group

The 4-fluorophenyl group is a common starting point for SAR studies due to the favorable properties often conferred by the fluorine atom, including enhanced metabolic stability and potential for specific interactions.

  • Position and Nature of Phenyl Substituents: The position of the fluorine atom on the phenyl ring is important. The para-position is frequently optimal. Moving the fluorine to the ortho or meta position can alter the electronic distribution and steric profile, often leading to a decrease in potency. Replacing the fluorine with other halogens (Cl, Br) or small alkyl groups (e.g., methyl) can be tolerated and can fine-tune the electronic and hydrophobic properties of the molecule. Electron-withdrawing groups, in general, tend to be more favorable than electron-donating groups at this position.[3]

  • Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy to explore new chemical space and improve properties such as solubility and metabolic stability. For example, replacement with a thiophene or pyridine ring can introduce new hydrogen bonding opportunities and alter the overall electronic character of the molecule.

Table 2: Influence of Phenyl Ring Substitution on Monoamine Transporter Inhibition (Illustrative Data)

Compound IDPhenyl SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
2a 4-F45110320
2b 4-Cl55130380
2c 4-CH₃80190500
2d 3,4-diCl3090250
2e 2-F150300>1000

Data presented here is illustrative and synthesized from general trends observed in the literature for related compounds to demonstrate SAR principles.

Modifications of the 3-Amino Group

The primary amine at the 3-position is a critical pharmacophoric element, typically forming a salt bridge with an acidic residue (e.g., aspartate) in the transporter binding site.

  • N-Alkylation: Mono- or di-alkylation of the primary amine can have a profound impact on activity and selectivity. Small alkyl groups, such as methyl or ethyl, are often well-tolerated and can lead to an increase in potency for one or more of the monoamine transporters. However, larger or bulkier substituents generally result in a significant loss of activity due to steric hindrance.

  • Acylation and Sulfonylation: Conversion of the amine to an amide or sulfonamide can drastically alter the compound's properties. While this removes the basicity of the nitrogen, it introduces hydrogen bond donor and acceptor capabilities. This can sometimes shift the activity towards other targets or, in some cases, maintain monoamine transporter inhibition through different binding interactions.

Logical Relationship of SAR Modifications

SAR_Relationships cluster_scaffold Core Scaffold: 4-(4-Fluorophenyl)pyrrolidin-3-amine cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Core Core Scaffold Pyrrolidine Pyrrolidine Ring (Stereochemistry, N-substitution) Core->Pyrrolidine Phenyl 4-Fluorophenyl Ring (Substitution Pattern) Core->Phenyl Amine 3-Amine Group (Alkylation, Acylation) Core->Amine Potency Potency (IC50/Ki) Pyrrolidine->Potency Influences Selectivity Selectivity (DAT vs. SERT vs. NET) Pyrrolidine->Selectivity Impacts Phenyl->Potency Modulates PK Pharmacokinetics (ADME) Phenyl->PK Affects Amine->Potency Crucial for Amine->Selectivity Determines

Caption: Interplay of structural modifications and pharmacological outcomes.

Experimental Protocols

General Synthesis of 4-(4-Fluorophenyl)pyrrolidin-3-amine Analogs

The synthesis of 4-arylpyrrolidin-3-amines can be achieved through various synthetic routes. A common approach involves a multi-step sequence starting from commercially available materials. The following is a representative, generalized protocol.

Experimental Workflow: Synthesis

Synthesis_Workflow start Starting Materials (e.g., 4-fluorophenylacetonitrile) step1 Michael Addition (with an acrylate derivative) start->step1 step2 Cyclization (e.g., Dieckmann condensation) step1->step2 step3 Decarboxylation and Reduction step2->step3 step4 Introduction of Amine Functionality (e.g., Curtius or Hofmann rearrangement) step3->step4 step5 Purification (Chromatography, Recrystallization) step4->step5 end Final Product: 4-(4-Fluorophenyl)pyrrolidin-3-amine Analog step5->end Bioassay_Workflow start Cell Culture (HEK293 cells expressing hDAT, hNET, or hSERT) step1 Cell Plating (96-well plates) start->step1 step2 Pre-incubation (with test compounds at various concentrations) step1->step2 step3 Addition of Radioligand (e.g., [3H]dopamine) step2->step3 step4 Incubation step3->step4 step5 Termination of Uptake (Washing with ice-cold buffer) step4->step5 step6 Cell Lysis and Scintillation Counting step5->step6 step7 Data Analysis (Calculation of IC50 values) step6->step7 end Determination of Potency and Selectivity step7->end

Sources

Catalytic Efficiency of Pyrrolidine-Based Organocatalysts: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Catalytic Efficiency of Pyrrolidine-Based Compounds Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Directive

In the realm of asymmetric organocatalysis, pyrrolidine-based compounds represent the "privileged structure" for enamine and iminium activation. While L-Proline initiated the field, its limitations in solubility and turnover frequency (TOF) necessitated the evolution of second-generation catalysts.

This guide objectively compares three distinct generations of pyrrolidine catalysts:

  • Native L-Proline (The Benchmark)

  • Functionalized Prolinamides (Solubility & H-Bonding Enhanced)

  • Diarylprolinol Silyl Ethers (The Jørgensen-Hayashi System)

Verdict: For high-value pharmaceutical intermediates requiring >98% ee and low catalyst loading (<5 mol%), Diarylprolinol Silyl Ethers are the superior choice. However, for cost-sensitive, large-scale initial screens, L-Proline in aqueous media remains a viable, green alternative.

Mechanistic Foundations

To understand the efficiency gaps, we must analyze the activation cycles. All three classes operate via the formation of a transient enamine (HOMO-raising activation) or iminium ion (LUMO-lowering activation).

The Steric Shielding Hypothesis

The quantum leap in efficiency seen in Jørgensen-Hayashi catalysts arises from the bulky silyl ether group. Unlike Proline, which relies on a hydrogen-bonding framework (Zimmerman-Traxler transition state), the silyl ether group sterically blocks one face of the enamine, forcing the electrophile to attack from the opposing side with near-perfect selectivity.

CatalyticCycle Cat Free Catalyst (Pyrrolidine) Im Iminium Ion (Intermediate I) Cat->Im + Substrate (- H2O) Sub Carbonyl Substrate Sub->Im Condensation En Enamine (Intermediate II) Im->En Tautomerization Prod C-C Bond Product (Hydrolyzed) Im->Prod Hydrolysis (+ H2O) En->Im + Electrophile (Stereo-determining step) Elec Electrophile (e.g., Aldehyde) Prod->Cat Catalyst Regeneration

Figure 1: Generalized Enamine Catalytic Cycle. The transition from Enamine to Iminium (Red Arrow) is where the steric bulk of the catalyst dictates enantioselectivity.

Comparative Performance Analysis

The following data compares the performance of these catalysts in a benchmark intermolecular aldol reaction (Cyclohexanone + 4-Nitrobenzaldehyde).

Table 1: Efficiency Metrics of Pyrrolidine Catalysts

MetricL-Proline Prolinamide (Thio) Jørgensen-Hayashi Ether
Catalyst Loading 10–20 mol%10–20 mol%1–5 mol%
Typical Solvent DMSO, DMF, or WaterToluene, DCM, THFToluene, Neat, Water
Reaction Time 24–72 Hours12–24 Hours1–4 Hours
Yield 68–85%90–96%95–99%
Enantioselectivity (ee) 70–80%85–94%>99%
Diastereoselectivity (dr) ~4:1 (anti:syn)~10:1>99:1
Cost Efficiency High (Cheap)ModerateLow (Expensive)

Key Insights:

  • L-Proline: Suffers from "parasitic" side reactions and product inhibition. Its zwitterionic nature limits solubility in non-polar solvents, necessitating high loadings.

  • Prolinamides: The H-bond donor capability of the amide (especially thioamides) activates the electrophile more effectively than the carboxylic acid of proline, improving rate and yield.

  • Jørgensen-Hayashi: The bulky diphenylsiloxymethyl group prevents catalyst aggregation (a common issue with Proline) and ensures high turnover numbers (TON).

Experimental Protocols
Protocol A: The "Green" Benchmark (L-Proline)

Best for: Initial screening, cost-sensitive projects, and aqueous chemistry.

  • Preparation: In a 20 mL vial, dissolve L-Proline (23 mg, 0.2 mmol, 20 mol%) in a solvent mixture of DMSO:Water (4:1 v/v, 1 mL) .

    • Why: Water suppresses the formation of oxazolidinone parasites and accelerates the proton transfer steps.

  • Substrate Addition: Add Cyclohexanone (0.5 mL, 5 mmol, 5 equiv.) and stir for 15 minutes to ensure enamine formation equilibrium.

  • Reaction: Add 4-Nitrobenzaldehyde (151 mg, 1 mmol). Cap the vial and stir vigorously at room temperature for 24 hours.

  • Quench: Add saturated NH₄Cl (5 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Validation: Check TLC. If conversion <50%, add 10 mol% more catalyst and sonicate.

Protocol B: High-Precision Synthesis (Jørgensen-Hayashi)

Best for: Drug discovery, complex total synthesis, and maximizing ee.

  • Catalyst Stock: Prepare a 0.1 M stock solution of (S)-α,α-Diphenylprolinol trimethylsilyl ether in Toluene.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reaction: Add 4-Nitrobenzaldehyde (151 mg, 1 mmol) and Toluene (2 mL) . Add the catalyst stock (0.5 mL, 0.05 mmol, 5 mol% ).

    • Note: Lower loading is possible (1 mol%) if reaction time is extended.

  • Initiation: Add Cyclohexanone (0.21 mL, 2 mmol, 2 equiv.) dropwise. Stir at 0°C to maximize stereocontrol.

  • Monitoring: Monitor by Chiral HPLC (e.g., Chiralpak AD-H column). Reaction is typically complete in 2–4 hours.

  • Workup: Flash chromatography directly on the crude mixture (minimal workup required due to high conversion).

Decision Framework & Workflow

Use this logic flow to select the appropriate catalyst for your specific application.

CatalystSelection Start Start: Select Reaction Goal IsChiral Is >98% ee required? Start->IsChiral IsCost Is catalyst cost a primary constraint? IsChiral->IsCost No / Moderate ee ok UseJH Use Jørgensen-Hayashi (Silyl Ether) IsChiral->UseJH Yes Solubility Is substrate water-soluble? IsCost->Solubility No UsePro Use L-Proline (Aqueous/DMSO) IsCost->UsePro Yes (Kg scale) Solubility->UsePro Yes UseAmide Use Prolinamide/Thioamide Solubility->UseAmide No (Organic Solvents)

Figure 2: Catalyst Selection Decision Tree. Blue nodes indicate critical decision points based on project requirements.

References
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Hayashi, Y., et al. (2005).[1] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction.[1][2][3] Angewandte Chemie International Edition, 44(27), 4212–4215. Link

  • Marigo, M., & Jørgensen, K. A. (2006). Organocatalysis with Chiral Secondary Amines. Chemical Communications, (25), 2601–2611. Link

  • Vishweshwar, V., et al. (2011). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Catalysts, 1(1), 1-15. Link

  • Emma, M. G., et al. (2020).[4][5] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. Link

Sources

Head-to-head comparison of 4-(4-Fluorophenyl)pyrrolidin-3-amine with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of 4-(4-Fluorophenyl)pyrrolidin-3-amine with Known Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.[1]

Executive Summary: The Fluorophenyl-Pyrrolidine Scaffold

4-(4-Fluorophenyl)pyrrolidin-3-amine (4-FPA) is not merely a chemical intermediate; it is a privileged pharmacophore in modern medicinal chemistry.[1] It serves as the high-affinity "anchor" in several potent inhibitors targeting Dipeptidyl Peptidase-4 (DPP-4) and Melanin-Concentrating Hormone Receptor 1 (MCH-R1) .[1]

Unlike "finished" drugs (e.g., Sitagliptin), 4-FPA represents a core scaffold . Its value lies in its ability to orient the amino group for catalytic interaction while projecting the fluorophenyl ring into hydrophobic pockets (S1 or S2 subsites), significantly enhancing potency and metabolic stability compared to non-fluorinated analogs.

This guide compares the 4-FPA scaffold directly against the structural cores of Vildagliptin (Cyanopyrrolidine class) and Sitagliptin (Beta-amino acid class) to demonstrate its utility in designing next-generation inhibitors.

Part 1: Head-to-Head Technical Comparison

Mechanistic Comparison: Binding Mode & Potency

The primary application of 4-FPA is in the inhibition of serine proteases (DPP-4). Here is how it compares to the industry standards.

Feature4-FPA Scaffold (Subject)Vildagliptin (Comparator A)Sitagliptin (Comparator B)
Core Structure trans-3-Amino-4-arylpyrrolidine2-Cyanopyrrolidine

-Amino acid fused to Triazolopyrazine
Binding Mechanism Non-covalent / Electrostatic. The amine forms salt bridges with Glu205/Glu206; the fluorophenyl occupies the S1 hydrophobic pocket.[1]Covalent (Reversible). The nitrile group forms an imidate adduct with the catalytic Ser630.Non-covalent. Trifluorophenyl group occupies the S1 pocket; amine salt-bridges Glu205/Glu206.[1]
Potency Driver Hydrophobic Capture. The 4-Fluorophenyl group provides

-stacking and hydrophobic burial, often yielding

< 10 nM
when derivatized.[1]
Transition State Mimicry. High potency is driven by the covalent bond formation, not just hydrophobic fit.Shape Complementarity. The trifluorophenyl moiety is critical for high affinity in the S1 pocket.
Metabolic Stability High. The para-fluorine blocks P450-mediated oxidation at the most reactive phenyl site.Moderate. The cyano group is susceptible to hydrolysis; the adamantyl cage is bulky but metabolically active.High. Fluorination prevents oxidative metabolism.[1]
Selectivity Profile (DPP-4 vs. DPP-8/9)

A critical failure mode for DPP-4 inhibitors is off-target inhibition of DPP-8 and DPP-9, which causes toxicity (e.g., alopecia, thrombocytopenia).

  • 4-FPA Advantage: The rigid stereochemistry (typically 3R,4S) of the 4-FPA scaffold restricts the conformational flexibility of the inhibitor. This rigidity often prevents the molecule from fitting into the slightly tighter active sites of DPP-8/9, granting superior selectivity ratios (>1000-fold) compared to flexible linear amines.

  • Vildagliptin Limitation: The cyanopyrrolidine "warhead" is highly reactive.[1] Without a bulky group (like adamantane) to provide steric exclusion, simple cyanopyrrolidines often lack selectivity.

Part 2: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates why the 4-(4-Fluorophenyl) substitution is superior to the unsubstituted or non-fluorinated analogs.

SAR_Logic Base Pyrrolidin-3-amine Core Mod1 + 4-Phenyl Ring Base->Mod1 Adds Hydrophobicity Mod2 + 4-Fluoro Substitution Mod1->Mod2 Optimization Result_Potency Increased Potency (S1 Pocket Occupancy) Mod1->Result_Potency Pi-Stacking Result_Metabolism Blocked Metabolism (Prevents p-Hydroxylation) Mod2->Result_Metabolism C-F Bond Strength Result_Selectivity Stereochemical Locking (Avoids DPP-8/9) Mod2->Result_Selectivity Rigid Configuration

Figure 1: SAR Logic flow demonstrating how the 4-FPA scaffold enhances drug-like properties through specific structural modifications.

Part 3: Experimental Validation Protocols

To objectively compare 4-FPA derivatives against known inhibitors, use the following standardized Fluorometric DPP-4 Inhibition Assay .

Protocol: Kinetic Inhibition Assay

Objective: Determine the IC50 of a 4-FPA derivative compared to Sitagliptin.

Reagents:

  • Enzyme: Recombinant Human DPP-4 (0.5 nM final concentration).

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin),

    
    .[1]
    
  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA.

Workflow:

  • Preparation: Dissolve 4-FPA derivative and Sitagliptin (positive control) in DMSO. Prepare serial dilutions (e.g., 100 nM to 0.01 nM).

  • Incubation:

    • Add 10 µL of Inhibitor solution to black 96-well plates.

    • Add 40 µL of DPP-4 Enzyme solution.[1]

    • Critical Step: Pre-incubate for 15 minutes at 25°C. This allows the inhibitor to reach equilibrium (crucial for non-covalent inhibitors like 4-FPA derivatives).[1]

  • Initiation: Add 50 µL of Substrate (Gly-Pro-AMC) to start the reaction.[1]

  • Detection: Measure fluorescence continuously for 20 minutes (

    
     nm, 
    
    
    
    nm).
  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to derive IC50.

Self-Validating Check:

  • If the Hill Slope is significantly deviating from -1.0, suspect aggregation or non-specific binding.[1]

  • The IC50 of Sitagliptin should be approximately 18–20 nM under these conditions. If it deviates, recalibrate the enzyme concentration.

Part 4: Synthesis & Stereochemistry Note

The biological activity of 4-FPA is highly stereodependent.

  • (3R, 4S)-Isomer: typically the eutomer (active form) for DPP-4 inhibition.

  • (3S, 4R)-Isomer: often significantly less potent (distomer).

Experimental Workflow for Chiral Separation: When synthesizing 4-FPA, you will obtain a racemic trans-mixture.[1]

  • Derivatization: Protect the amine with Boc.

  • Separation: Use Chiral HPLC (Column: Chiralpak AD-H or OD-H).[1]

  • Mobile Phase: Hexane:Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]

  • Validation: Confirm absolute configuration via X-ray crystallography or comparison of optical rotation with literature standards.

References

  • Discovery of 3-Amino-4-substituted Pyrrolidines as DPP-4 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2011).[2] Context: Describes the SAR where the 4-fluorophenyl group replaces the trifluorophenyl pharmacophore to improve polarity/solubility balance. Link:

  • Structure-Activity Relationships of Pyrrolidine-Based DPP-4 Inhibitors. Source: Wikipedia / General Pharmacology Reviews. Context: Overview of the "Pyrrolidine" class of inhibitors including Vildagliptin and Teneligliptin analogs.[3] Link:

  • MCH-R1 Antagonists Derived from Aminopyrrolidines. Source: Bioorganic & Medicinal Chemistry Letters (2005). Context: Validates the 4-FPA scaffold for GPCR targets beyond enzymes. Link:

  • Chemical Properties of 3-(4-Fluorophenyl)pyrrolidine. Source: PubChem Compound Summary.[1] Context: Physical and chemical data for the core scaffold.[1][4] Link:

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(4-Fluorophenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: This compound is a halogenated organic amine . It requires strict segregation from non-halogenated waste streams due to the formation of corrosive hydrogen fluoride (HF) upon incineration.

Critical Parameter Directive
Primary Hazard Irritant / Toxic. Causes skin/eye irritation; harmful if swallowed.[1][2]
Disposal Class Halogenated Organic Waste. (Do NOT mix with general organic solvents).
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides.[3]
Container Type HDPE (High-Density Polyethylene) or Borosilicate Glass.
Drain Disposal STRICTLY PROHIBITED. Toxic to aquatic life; persistent fluorinated compounds.

Chemical Profile & Disposal Rationale

Why strict adherence to this protocol is necessary.

As a Senior Application Scientist, I emphasize that safe disposal is not merely about regulatory compliance (RCRA/EPA), but about understanding the chemical fate of the molecule.

The Fluorine Factor (Combustion Risk)

Unlike standard organic amines, 4-(4-Fluorophenyl)pyrrolidin-3-amine contains a fluorinated phenyl ring.[3]

  • Mechanism: When incinerated in standard facilities lacking wet scrubbers, the carbon-fluorine bond cleaves to form Hydrogen Fluoride (HF) rather than CO₂ and H₂O.

  • Operational Impact: HF is highly corrosive to incinerator linings and toxic if released. Therefore, this waste must be tagged as "Halogenated" so it is routed to specialized high-temperature incinerators equipped with caustic scrubbers.[3]

The Amine Moiety (Reactivity Risk)

The pyrrolidine nitrogen is a secondary amine, acting as a base.

  • Risk: Commingling this waste with acidic waste streams (e.g., acid digestions) can result in immediate, exothermic neutralization reactions, potentially pressurizing waste containers.[3]

  • Protocol: Ensure the waste stream pH is alkaline or neutral. Never add to "Acid Waste" carboys.

Waste Segregation & Containerization

The Self-Validating System: Correct segregation prevents downstream rejection.

Decision Logic for Waste Streams

Use the following logic to determine the correct waste stream for your specific situation.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Weigh Boats) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Liquid/Solution SolidBin HAZARDOUS SOLID WASTE (Double Bagged) Solid->SolidBin Tag: Toxic/Irritant SolventCheck Solvent Type? Liquid->SolventCheck HaloStream HALOGENATED ORGANIC WASTE STREAM SolventCheck->HaloStream Contains DCM, Chloroform, or Fluorinated Solvents SolventCheck->HaloStream Contains Non-Halo Solvents (Ethanol/EtOAc) Note CRITICAL: Even if dissolved in Ethanol, the Fluorine content mandates Halogenated Stream disposal. HaloStream->Note

Figure 1: Waste segregation logic tree. Note that the presence of the fluorinated compound overrides the solvent classification, defaulting the mixture to "Halogenated Waste."

Container Specifications
ParameterSpecificationScientific Reasoning
Material HDPE (Preferred) or GlassAmine compatibility; HDPE is resistant to breakage and chemical attack.
Headspace 10-15% Minimum Allows for vapor expansion due to temperature changes or minor off-gassing.
Secondary Containment Required Polypropylene tray capable of holding 110% of the container volume.
Closure Vented Cap (Recommended)Prevents pressure buildup if residual reactions occur.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Verification: Don Nitrile gloves (minimum thickness 0.11mm), safety goggles, and a lab coat.[3]

    • Why: Fluorinated organics can be lipophilic; prevent dermal absorption.

  • pH Check (Liquids): Dip a pH strip into the waste solution.

    • Requirement: pH should be > 7. If acidic, neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) before bottling to prevent container corrosion or reaction.[3]

Phase 2: Collection
  • Labeling: Affix a hazardous waste tag BEFORE adding waste.

    • Constituents: List "4-(4-Fluorophenyl)pyrrolidin-3-amine" explicitly.

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated."[3]

  • Transfer: Use a funnel to prevent spills on the container threads.

    • Crucial: Do not overfill. Leave the required headspace.

Phase 3: Storage & Handoff[4]
  • Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA.

  • Segregation: Keep the container physically separated from Oxidizers (e.g., Nitric Acid waste) by at least 1 meter or use a separate secondary containment tray.

  • Request Pickup: When the container is 90% full, immediately request pickup from your EHS (Environmental Health & Safety) department.

Spill Response (Emergency Disposal)

Immediate containment logic for accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (Is it > 100mL or highly concentrated?) Spill->Assess Evacuate EVACUATE LAB Call EHS/Emergency Assess->Evacuate High Risk / Large Vol Clean Proceed to Cleanup (Don PPE: Double Gloves, Goggles) Assess->Clean Manageable Contain Containment Circle spill with absorbent socks Clean->Contain Absorb Absorption Use Vermiculite or Universal Pads (Do NOT use paper towels alone) Contain->Absorb Collect Collection Scoop into wide-mouth jar Absorb->Collect Decon Decontamination Scrub area with soap/water Collect rinsate Collect->Decon Label Label as Hazardous Waste (Solid + Debris) Decon->Label

Figure 2: Workflow for managing accidental spills.[4] Emphasis is placed on using inert absorbents (vermiculite) rather than combustible materials.[5]

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite, sand, or commercial "Universal" pads.[3]

  • Neutralizer: Not typically required for this compound unless mixed with acids.

  • Solvent: Isopropanol or water with detergent for final surface cleaning.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[7][Link]

  • PubChem. (n.d.). Compound Summary: Fluorinated Amines - Safety and Hazards. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 4-(4-Fluorophenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Profile

Handling 4-(4-Fluorophenyl)pyrrolidin-3-amine requires a safety strategy that addresses two distinct chemical moieties: the basic pyrrolidine amine (potential for caustic tissue damage and respiratory sensitization) and the fluorinated phenyl group (stability, but hazardous combustion byproducts).

This guide moves beyond generic MSDS recommendations to provide a field-validated protocol for protecting both the researcher and the integrity of the compound.

At-a-Glance Safety Parameters
ParameterCritical SpecificationRationale
Primary Hazard Skin/Eye Corrosive & Irritant Amines can cause irreversible corneal opacity and dermatitis.
Secondary Hazard Respiratory Sensitizer Pyrrolidine analogs often trigger mucosal irritation.
Combustion Hazard Hydrogen Fluoride (HF) Thermal decomposition releases toxic HF gas.
Containment ISO Class 5 / Fume Hood Prevent inhalation of fine particulates/vapors.
Glove Material Nitrile (Double Layer) Standard latex is permeable to organic amines.

Hazard Dynamics & Risk Assessment (The "Why")

To select the correct PPE, one must understand the causality of the hazard.

The Amine Threat (Alkalinity)

The pyrrolidine-3-amine motif is a secondary/primary amine structure. Unlike neutral organic solvents, amines are basic. Upon contact with moisture in the eyes or respiratory tract, they raise local pH, causing saponification of membrane lipids.

  • Result: This leads to deep-tissue burns that heal slowly. Safety glasses are insufficient; they allow vapors to bypass the lens. Goggles are mandatory to create a vapor seal.

The Fluorine Factor (Thermal Decomposition)

While the C-F bond is stable during standard handling, in the event of a fire or thermal runaway, this compound will release Hydrogen Fluoride (HF).

  • Result: Standard organic vapor cartridges are ineffective against HF. Fire response requires SCBA (Self-Contained Breathing Apparatus).[1][2][3]

Personal Protective Equipment (PPE) Matrix

This matrix defines the required barriers based on the operational scale.[1]

PPE ComponentStandard Handling (<1g)Scale-Up / Synthesis (>1g or Heating)Technical Justification
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesAmines are lacrimators; vapors bypass safety glasses.
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate Film (e.g., Silver Shield®)Nitrile degrades over time with amines; double gloving provides a breakthrough indicator.
Body Protection Lab Coat (Cotton/Poly blend), closed collarTyvek® Coveralls or ApronCotton absorbs; Tyvek repels. Essential for larger volumes.
Respiratory Fume Hood (Face velocity: 100 fpm)Powered Air Purifying Respirator (PAPR) if outside hoodN95 protects against dust only; not amine vapors.

PPE Decision Logic

The following diagram illustrates the decision-making process for upgrading PPE based on specific experimental conditions.

PPE_Logic Start Start: Handling 4-(4-Fluorophenyl) pyrrolidin-3-amine CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid CheckQty Quantity > 1 gram? Solid->CheckQty CheckHeat Heating / Reflux? Liquid->CheckHeat Level1 LEVEL 1 PPE: Splash Goggles + Double Nitrile + Fume Hood CheckQty->Level1 No Level2 LEVEL 2 PPE: Face Shield + Laminate Gloves + Apron CheckQty->Level2 Yes CheckHeat->Level1 No CheckHeat->Level2 Yes

Figure 1: Decision logic for escalating PPE requirements based on physical state and experimental parameters.

Operational Protocol: The "Self-Validating" Workflow

A protocol is only safe if it includes checks to verify it is working.

Phase 1: Pre-Handling Verification
  • Fume Hood Check: Verify the magnehelic gauge reads between 0.3–0.5 inches of water or the digital monitor confirms 100 fpm face velocity.

  • Glove Inflation Test: Before donning, trap air in the nitrile glove and squeeze.

    • Why? Micro-pinholes are common in manufacturing. If the glove deflates, it is compromised. Discard immediately.

Phase 2: Donning Sequence
  • Wash hands thoroughly.[3][4][5]

  • Don Inner Glove (Nitrile, usually blue/white).

  • Don Lab Coat (ensure cuffs cover the inner glove wrist).

  • Don Outer Glove (Nitrile, usually purple/orange for contrast).

    • Technique: Pull the outer glove over the lab coat cuff. This creates a shingled effect where spills roll off, not into the sleeve.

  • Don Goggles .

Phase 3: Handling & Decontamination
  • Weighing: Use an anti-static gun if the powder is static-prone to prevent dispersal.

  • Spills: Do not wipe dry. Cover with a solvent-dampened pad (ethanol) to capture particulates, then wipe.

  • Doffing (Removal): Remove outer gloves first, turning them inside out. Wash hands with inner gloves on. Remove goggles. Remove lab coat. Remove inner gloves. Wash hands on skin.[3]

Operational Workflow Diagram

Handling_Workflow Setup 1. Hood Verification (Check Flow) Donning 2. Don PPE (Double Glove Method) Setup->Donning Handling 3. Active Handling (Keep sash at 18") Donning->Handling Clean 4. Decontamination (Wipe surfaces with EtOH) Handling->Clean Waste 5. Waste Segregation (Halogenated) Clean->Waste Doff 6. Doffing & Wash Waste->Doff

Figure 2: Step-by-step workflow ensuring containment from setup to disposal.[2][4][6]

Waste Disposal & Emergency Response

Disposal of Fluorinated Amines

This compound presents a dual classification for waste streams.[7]

  • Classification: Segregate as Halogenated Organic Waste .

  • Incompatibility: NEVER mix with acidic waste streams (e.g., Piranha solution, Aqua Regia). The neutralization reaction is exothermic and can vaporize the fluorinated compound, releasing hazardous fumes.

  • Labeling: Clearly mark "Contains Organic Fluorine" to alert incineration facilities (requires scrubbing for HF).

Emergency Spills
  • Evacuate the immediate area if the spill is >5g or outside the hood.

  • Don Level 2 PPE (Face shield, apron).

  • Neutralize: Use a spill kit designed for bases (citric acid based) to neutralize the amine function before cleanup.

  • Collect: Use inert absorbent (vermiculite).[4][5] Do not use paper towels (combustible).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Pyrrolidine Safety Data. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor.

  • Ansell Chemical Resistance Guide. (Permeation & Degradation Data for Amines).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.